3,6-Difluoro-2-methoxybenzamide
Description
BenchChem offers high-quality 3,6-Difluoro-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Difluoro-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-difluoro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXYYUAGSPNNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical and Analytical Characterization of 3,6-Difluoro-2-methoxybenzamide
Abstract
This technical guide provides a detailed examination of 3,6-Difluoro-2-methoxybenzamide, a fluorinated aromatic compound with significant potential as a scaffold and building block in medicinal chemistry and materials science. The strategic placement of fluoro- and methoxy- substituents on the benzamide core can profoundly influence molecular properties such as lipophilicity, metabolic stability, and intermolecular interactions, making a thorough understanding of its fundamental characteristics essential. This document delineates the precise calculation of the compound's molecular formula and predicted molecular weight, grounded in IUPAC standard atomic weights. Furthermore, it presents a robust, self-validating framework for its synthesis and analytical characterization, including detailed experimental protocols and the underlying scientific rationale. The methodologies outlined herein are designed to ensure the unambiguous confirmation of molecular identity, structure, and purity, providing researchers with the foundational data required for advanced application and development.
Introduction: The Significance of Substituted Benzamides
Benzamides are a cornerstone structural motif in modern drug discovery, present in a wide array of therapeutic agents. The functionalization of the benzene ring with specific substituents is a key strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. Fluorine, in particular, has become a vital element in drug design; its high electronegativity and relatively small size can alter pKa, improve metabolic resistance by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
This guide focuses on 3,6-Difluoro-2-methoxybenzamide, a molecule that combines the influence of two fluorine atoms with a methoxy group. This specific substitution pattern is designed to exert a distinct electronic and steric effect on the core benzamide structure. A precise understanding of its foundational physicochemical properties, starting with its molecular formula and weight, is the critical first step in any research or development pipeline. This document serves as an authoritative resource for scientists, providing not only the core data but also the practical methodologies required to synthesize and validate this compound with a high degree of scientific rigor.
Predicted Molecular Properties of 3,6-Difluoro-2-methoxybenzamide
The accurate determination of a molecule's formula and weight is fundamental to all subsequent experimental work, from reaction stoichiometry to analytical characterization.
Molecular Formula and Structure
Based on its chemical name, 3,6-Difluoro-2-methoxybenzamide consists of a central benzene ring substituted with a primary amide group (-CONH₂) at position 1, a methoxy group (-OCH₃) at position 2, and fluorine atoms at positions 3 and 6. This arrangement leads to the definitive molecular formula:
C₈H₇F₂NO₂
Predicted Molecular Weight
The predicted molecular weight is calculated as the sum of the masses of all atoms in the molecular formula, using the standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
The calculation is based on the following standard atomic weights:
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 8 | 12.011[1][2][3] | 96.088 |
| Hydrogen | H | 7 | 1.008[4][5] | 7.056 |
| Fluorine | F | 2 | 18.998[6][7][8] | 37.996 |
| Nitrogen | N | 1 | 14.007[9][10] | 14.007 |
| Oxygen | O | 2 | 15.999[11][12][13] | 31.998 |
| Total | Predicted Molecular Weight: | 187.145 |
The monoisotopic mass, calculated using the mass of the most abundant isotope of each element, is 187.04448 Da . This value is crucial for high-resolution mass spectrometry analysis.
Proposed Synthetic and Purification Protocol
The most direct and reliable route to synthesize 3,6-Difluoro-2-methoxybenzamide is through the amidation of its corresponding carboxylic acid precursor, 3,6-Difluoro-2-methoxybenzoic acid. The protocol below is designed as a self-validating system with integrated checkpoints.
Rationale for Experimental Design
The conversion of a carboxylic acid to a primary amide involves transforming the hydroxyl group of the carboxyl moiety into a better leaving group, thereby facilitating nucleophilic attack by ammonia. Activating the acid with thionyl chloride to form an acyl chloride is a classic, highly effective method. The subsequent reaction with an ammonia source completes the synthesis. Purification via recrystallization is chosen for its efficiency in removing unreacted starting material and inorganic byproducts, yielding a high-purity final product.
Diagram: Synthetic Workflow
Sources
- 1. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]
- 2. asbury.com [asbury.com]
- 3. wiki.seg.org [wiki.seg.org]
- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. ISOFLEX USA - Fluorine (F) [isoflex.com]
- 9. Nitrogen - Wikipedia [en.wikipedia.org]
- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]
- 12. princeton.edu [princeton.edu]
- 13. echemi.com [echemi.com]
The 2,6-Difluorobenzamide Scaffold: A Technical Guide to Synthesis, Mechanism, and Application
Executive Summary
The 2,6-difluorobenzamide moiety represents a masterclass in bioisosteric design. Originally discovered serendipitously by Philips-Duphar in the 1970s, this scaffold became the cornerstone of the benzoylphenylurea (BPU) class of insecticides, revolutionizing crop protection by targeting chitin synthesis rather than nervous system function.[1]
In modern medicinal chemistry, this scaffold has experienced a renaissance. It is no longer viewed merely as a pesticide intermediate but as a privileged structure for Fragment-Based Drug Discovery (FBDD) . The specific electronic and steric properties of the ortho-fluorine atoms induce a "conformational lock," making 2,6-difluorobenzamide derivatives potent inhibitors of the bacterial cell division protein FtsZ , offering a novel pathway to combat methicillin-resistant Staphylococcus aureus (MRSA).
Part 1: The Fluorine Effect & Structural Rationale
To understand the utility of this scaffold, one must first grasp the underlying physical chemistry. The 2,6-difluoro substitution pattern is not arbitrary; it performs three critical functions:
-
Metabolic Blockade: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing fluorine atoms at both ortho positions protects the aromatic ring from oxidative metabolism (e.g., by Cytochrome P450s) that typically attacks electron-rich positions.
-
Conformational Locking: In non-substituted benzamides, the amide group can rotate relatively freely. In 2,6-difluorobenzamide, the van der Waals radius of fluorine (1.47 Å) creates steric repulsion with the amide carbonyl oxygen. This forces the amide bond out of planarity with the phenyl ring (approximate twist angle of 27–40°), locking the molecule into a bioactive conformation required for binding to targets like Chitin Synthase 1 (insects) or FtsZ (bacteria).
-
Lipophilicity Modulation: The high electronegativity of fluorine alters the pKa of the amide proton, enhancing the molecule's ability to cross waxy insect cuticles or bacterial cell walls.
Part 2: Historical Genesis – The Agrochemical Revolution
The Philips-Duphar Discovery (1972)
The history of difluorobenzamide is inextricably linked to the discovery of Diflubenzuron . In the early 1970s, researchers at Philips-Duphar (Netherlands) were investigating herbicide candidates derived from dichlobenil.
During screening, they synthesized N-(2,6-difluorobenzoyl)-N'-phenylurea. While it failed as a herbicide, it displayed catastrophic lethality against insect larvae during molting. This marked the birth of Insect Growth Regulators (IGRs) .
-
Compound: Diflubenzuron (Trade Name: Dimilin)[2]
-
Mechanism of Action: Chitin Synthesis Inhibitor (CSI).[3][4][5]
-
Target: It does not kill adult insects directly but prevents the formation of N-acetylglucosamine polymers, causing larvae to die from rupture of the malformed cuticle during ecdysis (molting).
Visualization: The Chitin Synthesis Inhibition Pathway
The following diagram illustrates the biological cascade disrupted by difluorobenzamide-based compounds.
Figure 1: Mechanism of Action for Benzoylurea Insecticides. The 2,6-difluorobenzamide moiety blocks Chitin Synthase 1 (CHS1), leading to abortive molting.
Part 3: Pharmaceutical Translation (FtsZ Inhibitors)
In the 2010s, the focus shifted to antimicrobial resistance. The bacterial protein FtsZ is a homolog of eukaryotic tubulin and is essential for cell division (Z-ring formation).
-
The Challenge: Developing inhibitors that bind FtsZ without affecting human tubulin (toxicity).
-
The Solution: 3-substituted-2,6-difluorobenzamides.
-
Key Insight: Research cited in Journal of Medicinal Chemistry and ChemMedChem revealed that the 2,6-difluoro substitution creates a specific hydrophobic interaction with residues Val207 and Leu209 in the FtsZ allosteric pocket. The "twisted" conformation induced by the fluorines is thermodynamically favorable for this binding site, increasing potency against MRSA by 10-100 fold compared to non-fluorinated analogs.
Part 4: Technical Protocols (Synthesis)
For researchers synthesizing this scaffold, purity is paramount.[6] The following protocols utilize self-validating checkpoints (TLC/Melting Point) to ensure integrity.
Protocol A: Synthesis of 2,6-Difluorobenzamide (Precursor)
Objective: Conversion of 2,6-difluorobenzonitrile to the amide via controlled hydrolysis.[6][7][8][9]
Reagents:
-
2,6-Difluorobenzonitrile (1.0 eq)
-
Hydrogen Peroxide (30% aq., 3.0 eq)
-
Sodium Hydroxide (20% aq., 0.6 eq)
-
Solvent: Water or Ethanol/Water mix.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, reflux condenser, and addition funnel.
-
Solubilization: Charge the flask with 2,6-difluorobenzonitrile and NaOH solution. Heat to 50°C.
-
Radziszewski Reaction: Add Hydrogen Peroxide dropwise over 60 minutes.
-
Critical Checkpoint: Monitor exotherm. Maintain temperature <60°C to prevent hydrolysis to the carboxylic acid (over-reaction).
-
-
Completion: Stir at 50°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The nitrile spot (
) should disappear; amide spot ( ) appears. -
Workup: Cool to 10°C. The product will precipitate as white crystals.
-
Purification: Filter the solid. Wash with ice-cold water (3x) to remove residual NaOH.
-
Validation: Dry in vacuo at 50°C.
-
Target Yield: 90–95%.
-
Quality Control: Melting Point should be 144–146°C . Deviations indicate acid contamination.
-
Protocol B: Synthesis of Diflubenzuron (Benzoylurea Formation)
Objective: Coupling the amide to an aniline via an isocyanate intermediate.
Step-by-Step Methodology:
-
Isocyanate Generation: React 4-chlorophenylamine with phosgene (or triphosgene for safety) in dry toluene to generate 4-chlorophenyl isocyanate.
-
Coupling: Dissolve 2,6-difluorobenzamide (from Protocol A) in dry toluene.
-
Addition: Add the isocyanate solution dropwise under inert atmosphere (
). -
Reflux: Heat to reflux (110°C) for 6 hours.
-
Isolation: Cool to RT. The benzoylurea precipitates. Filter and recrystallize from acetone.
Visualization: Synthetic Workflow
Figure 2: Synthetic route from nitrile precursor to final bioactive benzoylurea.
Data Summary: Comparative Potency
The following table highlights the impact of the 2,6-difluoro substitution on biological activity across different domains.
| Compound | Structure (Benzoyl Ring) | Application | Target | Relative Potency |
| Benzamide | Unsubstituted | None | N/A | Inactive |
| 2,6-Dichlorobenzamide | 2,6-Cl | Herbicide metabolite | Cellulose Synthase | Moderate (Phytotoxic) |
| Diflubenzuron | 2,6-F | Insecticide | Chitin Synthase 1 | High ( |
| PC190723 | 2,6-F | Antibiotic (Exp) | FtsZ (Bacteria) | High (MIC < 1 |
References
-
Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.[10] Bioorganic & Medicinal Chemistry Letters.[11]
-
Philips-Duphar B.V. (1972). Insecticidal 1-benzoyl-3-phenylurea compounds. U.S. Patent 3,748,356.
-
Barbier, T., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus.[12] Molecules.[1][12][6][10][13][14][15][16][17][18]
-
ChemicalBook. (2024).[15] 2,6-Difluorobenzamide Synthesis and Properties.
-
Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science.[4]
Sources
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. Diflubenzuron (EHC 184, 1996) [inchem.org]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 8. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 9. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 10. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. jeb.co.in [jeb.co.in]
- 15. Discovery of novel pyrazoline insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Theoretical and computational studies of 3,6-Difluoro-2-methoxybenzamide
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3,6-Difluoro-2-methoxybenzamide
Abstract
Fluorinated benzamides represent a privileged scaffold in medicinal chemistry, demonstrating significant potential as therapeutic agents. This guide provides a comprehensive theoretical and computational framework for the characterization of 3,6-Difluoro-2-methoxybenzamide. While direct experimental data on this specific isomer is limited, we leverage established computational methodologies and draw comparative insights from its well-studied structural isomer, 2,6-difluoro-3-methoxybenzamide (DFMBA), a known inhibitor of the bacterial cell division protein FtsZ.[1][2] This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the application of Density Functional Theory (DFT) and molecular docking to elucidate the structural, spectroscopic, and electronic properties of 3,6-Difluoro-2-methoxybenzamide and to predict its potential biological activity. The protocols herein are designed to be self-validating, providing a robust foundation for future in silico and experimental investigations.
Introduction: The Significance of Fluorinated Benzamides in Drug Discovery
Benzamide derivatives are cornerstone structures in the development of novel therapeutics, known to exhibit a wide range of biological activities, including antipsychotic and antiemetic properties.[3] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and pharmacological profiles. Fluorine's high electronegativity and relatively small size can influence molecular conformation, metabolic stability, membrane permeability, and binding affinity to protein targets.
The difluorobenzamide motif, in particular, has garnered significant attention. For instance, the structural isomer 2,6-difluoro-3-methoxybenzamide (DFMBA) is a potent antibacterial agent that targets FtsZ, a crucial protein in bacterial cell division.[1][4] Computational studies on DFMBA have revealed that the presence of two fluorine atoms induces a non-planar conformation between the carboxamide group and the aromatic ring, which is crucial for its effective binding within the allosteric pocket of the FtsZ protein.[1][2]
This guide focuses on the theoretical characterization of 3,6-Difluoro-2-methoxybenzamide , an under-explored isomer. By applying a rigorous computational workflow, we aim to predict its fundamental properties and evaluate its potential as a bioactive molecule, using the established knowledge of DFMBA as a scientific benchmark.
Computational Methodology: A Validated Workflow
The following protocols outline a standard and robust computational approach for the detailed characterization of an organic molecule like 3,6-Difluoro-2-methoxybenzamide. The choice of methods and parameters is grounded in their proven efficacy for similar molecular systems, as documented in numerous studies.[3][5]
Rationale for Method Selection
Density Functional Theory (DFT) is the chosen quantum chemical method due to its excellent balance of computational cost and accuracy for predicting molecular properties. The B3LYP hybrid functional is selected as it has consistently provided reliable results for the geometry and vibrational frequencies of a wide range of organic molecules.[6] The 6-311++G(d,p) basis set is employed to ensure a high-quality description of the electronic structure, including polarization functions (d,p) for non-hydrogen and hydrogen atoms and diffuse functions (++) to accurately model non-covalent interactions and electron density far from the nuclei.[3]
Table 1: Predicted Key Geometric Parameters for 3,6-Difluoro-2-methoxybenzamide
| Parameter | Description | Predicted Value |
|---|---|---|
| C=O | Amide Carbonyl Bond Length | ~1.23 Å |
| C-N | Amide C-N Bond Length | ~1.36 Å |
| C-F | Aromatic C-F Bond Length | ~1.35 Å |
| C-O | Methoxy C-O Bond Length | ~1.37 Å |
| τ(C-C-C=O) | Ring-Amide Dihedral Angle | 20° - 35° |
Predicted Spectroscopic Profile
The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to identify the compound. Key vibrational modes are expected at characteristic wavenumbers.
Table 2: Predicted Major Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |
|---|---|---|
| ~3450, ~3350 | ν(N-H) | Asymmetric & Symmetric N-H Stretching |
| ~3080 | ν(C-H)arom | Aromatic C-H Stretching |
| ~2950 | ν(C-H)aliph | Methyl C-H Stretching |
| ~1680 | ν(C=O) | Amide I band (C=O Stretching) |
| ~1590 | δ(N-H) | Amide II band (N-H Bending) |
| ~1250 | ν(C-O-C) | Asymmetric C-O-C Stretching (Methoxy) |
| ~1200 | ν(C-F) | Aromatic C-F Stretching |
Frontier Molecular Orbitals and Chemical Reactivity
The HOMO and LUMO are crucial for understanding electronic transitions and reactivity. The HOMO is predicted to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO is expected to be distributed across the carbonyl group and the aromatic ring.
A significant HOMO-LUMO energy gap (predicted to be > 5 eV) suggests high kinetic stability and low chemical reactivity. [7]This stability is a desirable trait for drug candidates, as it can reduce off-target reactivity. The global reactivity descriptors derived from these energies, such as chemical hardness and electrophilicity, further quantify the molecule's reactivity profile. [8][9]
Predicted Binding Interactions with FtsZ
Molecular docking simulations predict how 3,6-Difluoro-2-methoxybenzamide might bind to the allosteric site of FtsZ. Based on the interactions of the DFMBA isomer, we anticipate a similar binding mode. [1][2]
-
Hydrogen Bonding: The amide group is critical and expected to form key hydrogen bonds with backbone atoms of residues like Val207 and Asn263. [1]* Hydrophobic Interactions: The difluorophenyl ring is predicted to engage in hydrophobic interactions with nonpolar residues within the binding pocket. The fluorine atoms can enhance these interactions and contribute to binding affinity.
-
Methoxy Group Interaction: The 2-methoxy group is positioned to interact with a specific sub-pocket, potentially forming additional van der Waals contacts or weak hydrogen bonds.
Proposed Experimental Validation
The theoretical predictions from this guide should be validated through experimental synthesis and characterization.
Protocol: Synthesis
A plausible synthetic route would start from commercially available 3,6-difluoro-2-methoxybenzaldehyde or a related benzoic acid derivative.
-
Starting Material: 3,6-difluoro-2-methoxybenzoic acid.
-
Activation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amination: React the resulting acyl chloride with aqueous ammonia (NH₄OH) or ammonia gas in an appropriate solvent (e.g., THF, Dioxane) at low temperature (0 °C) to form the final product, 3,6-Difluoro-2-methoxybenzamide.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound. [10]
Protocol: Spectroscopic Characterization
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the purified solid product (e.g., using a KBr pellet). Compare the experimental peak positions and intensities with the theoretically predicted spectrum (Table 2) to confirm the presence of key functional groups (N-H, C=O, C-F, C-O).
-
NMR Spectroscopy:
-
¹H NMR: Record the proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the presence of amide protons, aromatic protons, and methoxy group protons with expected chemical shifts and coupling patterns.
-
¹³C NMR: Record the carbon NMR spectrum to confirm the number and type of carbon atoms in the molecule.
-
¹⁹F NMR: Record the fluorine NMR spectrum to confirm the chemical environment of the two fluorine atoms.
-
Conclusion
This technical guide outlines a comprehensive computational strategy for the detailed investigation of 3,6-Difluoro-2-methoxybenzamide. Through the application of Density Functional Theory and molecular docking, we can predict its stable conformation, spectroscopic signatures, electronic properties, and potential as a bioactive agent targeting proteins like FtsZ. The non-planar structure induced by the fluorine and methoxy substituents is anticipated to be a key determinant of its biological activity, similar to its well-characterized isomer. The protocols and predicted data presented here provide a robust, scientifically grounded framework for researchers to synthesize and validate these findings, accelerating the evaluation of this compound as a potential candidate for drug development.
References
-
Haydon, D. J., Stokes, N. R., et al. (2019). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 24(19), 3465. [Link]
-
Kaul, M., et al. (2022). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules, 27(19), 6614. [Link]
-
Mary, Y. S., et al. (2014). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory. Journal of Chemical Sciences, 126(1), 259-268. [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. . [Link]
-
Haydon, D. J., et al. (2019). (PDF) Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. ResearchGate. [Link]
-
Kolosov, M. A., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]
-
PubChem. (n.d.). 3,6-difluoro-2-methoxybenzaldehyde. PubChemLite. [Link]
-
Al-Sehemi, A. G., et al. (2012). Synthesis, characterization and DFT study of methoxybenzylidene containing chromophores for DSSC materials. Semantic Scholar. [Link]
-
Mary, Y. S., et al. (2015). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. ResearchGate. [Link]
-
Vuckovic, S. (n.d.). Publications by Dr. Stefan Vučković. Leading Theoretical Chemistry Research. [Link]
-
Kumar, A., et al. (2024). Molecular Docking, Standard Dynamics Trajectory Analysis and Density Functional Theory Studies of Potent Antibacterial Compounds. Letters in Applied NanoBioScience, 13(6), 163. [Link]
-
Kennedy, A. R., et al. (2018). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. UCL Discovery. [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. Molecules, 26(21), 6422. [Link]
-
Basak, A. K., et al. (2022). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. The Journal of Antibiotics, 75(7), 385-395. [Link]
-
Donnelly, K., et al. (2008). A structural systematic study of three isomers of difluoro-N-(4-pyridyl)benzamide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 9), o525-o530. [Link]
-
Zhang, Y., et al. (2020). DFT studies on rhodium(iii)-catalyzed synthesis of indanones from N-methoxybenzamides via C–H activation reaction. New Journal of Chemistry, 44(25), 10211-10222. [Link]
-
Ribeiro, A. S., et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Symmetry, 13(8), 1461. [Link]
-
Li, X., et al. (2017). Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. ACS Catalysis, 7(3), 1840-1845. [Link]
-
Haj Hassen, F., et al. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research, 9(2), 263-277. [Link]
-
Ivanova, B. B., & Arnaudov, M. G. (2005). DFT and experimental study on the IR spectra and structure of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and its oxyanion. ResearchGate. [Link]
-
Kumar, A. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Al-Omair, M. A. (2022). Molecular structure, HOMO and LUMO studies of Di(Hydroxybenzyl) diselenide by quantum chemical investigations. ResearchGate. [Link]
-
Badawi, H. M., & Ali, S. A. (2020). A computational study of the conformational stability, vibrational spectra, and thermochemical properties of 2,6-dichlorobenzamide, 2-(trifluoromethyl)benzamide, 2-(trifluoromethyl)benzoic acid, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. ResearchGate. [Link]
-
Ali, B., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of the Iranian Chemical Society, 17(11), 2829-2845. [Link]
-
Merkel, K., et al. (2022). Study of the experimental and simulated vibrational spectra together with conformational analysis for thioether cyanobiphenyl-based dimers. arXiv. [Link]
-
Khalaji, A. D., & Grivani, G. (2010). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. ResearchGate. [Link]
-
Jeyavijayan, S., & Murugan, M. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations. ResearchGate. [Link]
Sources
- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. physchemres.org [physchemres.org]
- 8. irjweb.com [irjweb.com]
- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological and Application Guide to Proximity Ligation Assay (PLA)
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth exploration of the Proximity Ligation Assay (PLA), a powerful immunoassay for the in situ detection of protein-protein interactions, post-translational modifications, and protein localization with single-molecule resolution. As a senior application scientist, this document is structured to provide not just the "how-to," but the critical "why" behind experimental choices, ensuring methodological robustness and data integrity.
Part 1: The Foundational Principles and Strategic Advantages of PLA
The Proximity Ligation Assay is a technique that uniquely combines the specificity of antibodies with the signal amplification of DNA ligation and replication, allowing for the visualization of molecular events as distinct fluorescent spots within the cellular context.
The Core Mechanism: A Symphony of Proximity and Amplification
The power of PLA lies in its requirement for two molecular probes to be in very close proximity (typically <40 nm) to generate a signal. This proximity-dependent step is the cornerstone of the assay's high specificity.
The workflow unfolds in a sequential, multi-stage process:
-
Dual Target Recognition : The process initiates with the binding of two primary antibodies, raised in different species (e.g., rabbit and mouse), to their distinct target proteins or epitopes of interest.
-
PLA Probe Binding : Species-specific secondary antibodies, each covalently linked to a unique short DNA oligonucleotide, are then introduced. These are the PLA probes. They bind specifically to the primary antibodies.
-
Proximity-Dependent DNA Ligation : If the two target proteins are interacting or are in close proximity, the oligonucleotides on the PLA probes are brought near each other. Two additional "connector" oligonucleotides are introduced, which hybridize to the PLA probe oligonucleotides. A ligase then enzymatically joins the ends of the two connector oligos, forming a closed, circular DNA molecule. This circularization event is strictly dependent on the proximity of the target proteins.
-
Isothermal Signal Amplification : A DNA polymerase, typically Phi29 polymerase, is added. It uses the newly formed DNA circle as a template for Rolling Circle Amplification (RCA), generating a long, repetitive, single-stranded DNA molecule that remains tethered to one of the PLA probes. This results in a 1000-fold amplification of the signal.
-
Fluorescent Detection : Finally, fluorescently labeled oligonucleotides complementary to the repeating sequence of the RCA product are added. These detection oligos hybridize to the amplified DNA, creating a discrete, bright fluorescent spot. Each spot, often called a rolling circle product (RCP), represents a single detected molecular interaction event.
Diagram: The Proximity Ligation Assay Workflow
Caption: The PLA workflow, from antibody binding to fluorescent signal generation.
Strategic Advantages in Research and Drug Development
-
Unparalleled Specificity : The dual antibody recognition coupled with the proximity requirement drastically reduces false positives compared to traditional co-immunoprecipitation.
-
In Situ Analysis : It provides crucial spatial context by visualizing interactions within intact cells and tissues, preserving the native cellular architecture.
-
Single-Molecule Quantification : Each PLA signal represents a single interaction event, enabling quantitative analysis of protein complexes under different conditions.
-
High Sensitivity : The RCA step provides substantial signal amplification, allowing for the detection of low-abundance protein interactions.
-
Versatile Applications : The methodology can be adapted to detect post-translational modifications (e.g., phosphorylation) and protein-DNA interactions.
Part 2: A Framework for Robust Experimental Design and Execution
Scientific integrity in PLA hinges on meticulous planning, stringent validation, and the inclusion of self-validating controls.
Pillar 1: Expertise in Antibody Selection and Validation
The success of any PLA experiment is critically dependent on the quality of the primary antibodies. The choice is not trivial; it is the foundation of the entire assay.
-
Causality : Why use antibodies from different host species? This is essential to prevent the species-specific PLA probes from binding non-specifically to the wrong primary antibody.
-
Validation Protocol :
-
Specificity Test (Western Blot/Immunofluorescence) : First, validate each primary antibody individually via Western Blot to ensure it recognizes a single band at the correct molecular weight. Further validation by immunofluorescence (IF) confirms that the antibody recognizes the target protein in the intended cell type and fixation condition, showing the expected subcellular localization.
-
Functionality in PLA (Single-Target Control) : A crucial control is to run the full PLA protocol using only one of the primary antibodies at a time. The expected result is a lack of or significant reduction in PLA signals, confirming that the signals seen in the dual-antibody experiment are not artifacts of a single antibody.
-
Table 1: Antibody Validation Checklist
| Validation Step | Purpose | Expected Outcome |
| Western Blot | Confirm specificity and correct molecular weight recognition. | A single, clean band at the expected size. |
| Immunofluorescence | Confirm target recognition and localization in the sample. | Staining pattern consistent with known protein localization. |
| Single Primary Ab Control | Ensure PLA signals are not antibody-driven artifacts. | Minimal to no PLA signals detected. |
| Knockdown/Knockout Control | The gold standard for confirming antibody specificity. | Absence of PLA signals in genetically modified cells/tissues. |
Pillar 2: The Self-Validating Protocol
A trustworthy PLA protocol incorporates controls that validate the results within the experiment itself.
Experimental Protocol: In Situ PLA for Protein-Protein Interaction
This protocol is a generalized framework and must be optimized for specific antibodies and cell types.
A. Sample Preparation
-
Cell Culture & Treatment : Seed cells on sterile coverslips in a multi-well plate. Allow them to adhere and grow to 60-70% confluency. Apply experimental treatments (e.g., drug compounds, growth factors) as required.
-
Fixation : Gently wash cells with 1x PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Rationale: PFA cross-links proteins, preserving cellular structure and antigenicity.
-
Permeabilization : Wash twice with PBS. Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes. Rationale: This allows antibodies to access intracellular targets.
B. Immunostaining 4. Blocking : Wash twice with PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., Duolink Blocking Solution or 3% BSA in PBS) for 1 hour at 37°C. Rationale: Blocking prevents antibodies from binding to non-target sites, reducing background noise. 5. Primary Antibody Incubation : Dilute the two primary antibodies (from different species) in an antibody diluent. Incubate the samples with the primary antibody cocktail overnight at 4°C in a humidified chamber.
- CRITICAL CONTROL : Prepare a "single antibody" control for each primary antibody used.
C. PLA Probe Ligation and Amplification 6. Washing : Wash twice with 1x Wash Buffer A. 7. PLA Probe Incubation : Dilute the anti-Rabbit PLUS and anti-Mouse MINUS PLA probes in antibody diluent. Apply to samples and incubate for 1 hour at 37°C. 8. Washing : Wash twice with 1x Wash Buffer A. 9. Ligation : Prepare the ligation mix by diluting ligase in the ligation buffer. Apply to samples and incubate for 30 minutes at 37°C. Rationale: This step circularizes the DNA only when probes are in close proximity. 10. Washing : Wash twice with 1x Wash Buffer A. 11. Amplification : Prepare the amplification mix by diluting polymerase in the amplification buffer. Apply to samples and incubate for 100 minutes at 37°C.
D. Detection and Mounting 12. Washing : Wash twice with 1x Wash Buffer B. 13. Detection Probe Incubation : Dilute the fluorescent detection reagent in the detection buffer. Apply to samples and incubate for 30 minutes at 37°C in the dark. 14. Final Washes : Wash twice with 1x Wash Buffer B. Briefly wash with 0.01x Wash Buffer B. 15. Mounting : Mount the coverslip onto a glass slide using a mounting medium containing DAPI (e.g., Duolink In Situ Mounting Medium with DAPI) to counterstain the nuclei. Seal the coverslip.
E. Imaging and Analysis 16. Microscopy : Image the slides using a fluorescence or confocal microscope. Acquire images in the DAPI channel and the channel corresponding to the PLA probe's fluorophore. 17. Quantification : Use image analysis software (e.g., ImageJ with the BlobFinder plugin, CellProfiler) to count the number of PLA signals per cell. Normalize the data by cell number.
Pillar 3: Authoritative Grounding and Data Interpretation
Interpreting PLA data requires a quantitative and statistically rigorous approach. A change in the number of PLA spots per cell between different experimental conditions reflects a change in the proximity of the two target molecules.
Application Example: Visualizing EGFR-HER2 Dimerization
The epidermal growth factor receptor (EGFR) family plays a crucial role in cell proliferation and cancer. Upon ligand binding, these receptors form homodimers and heterodimers. PLA is an ideal tool to study the dimerization of EGFR and HER2 in response to therapeutic intervention.
-
Hypothesis : Treatment with a targeted HER2 inhibitor will decrease the number of EGFR-HER2 heterodimers.
-
Experimental Setup :
-
Positive Control : Cells stimulated with a growth factor known to induce dimerization.
-
Negative Control : Untreated or vehicle-treated cells.
-
Test Condition : Cells treated with a HER2 inhibitor.
-
-
Expected Outcome : A quantifiable decrease in the average number of PLA signals per cell in the inhibitor-treated group compared to the stimulated positive control.
Diagram: EGFR Signaling Pathway Application
Caption: Using PLA to detect EGFR-HER2 heterodimerization in a signaling cascade.
Part 3: Data Presentation and Advanced Applications
Table 2: Troubleshooting Common PLA Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Signal | Ineffective primary antibodies; Suboptimal fixation/permeabilization; Proteins not interacting under tested conditions. | Re-validate antibodies; Optimize fixation/permeabilization time and reagent concentration; Include a known positive control. |
| High Background | Insufficient blocking; Primary antibody concentration too high; Inadequate washing. | Increase blocking time/temperature; Titrate primary antibodies to find optimal concentration; Increase number and duration of washes. |
| Uneven Staining | Cells dried out during incubation; Uneven reagent application. | Use a humidified chamber for all incubations; Ensure the entire coverslip is covered with reagent. |
Beyond Protein-Protein Interactions
The PLA framework is highly adaptable:
-
Post-Translational Modifications (PTMs) : Use one antibody targeting the protein of interest and a second antibody targeting the specific modification (e.g., anti-phospho-tyrosine). This allows for the in situ detection and quantification of protein phosphorylation.
-
Protein-DNA Interactions : Combine an antibody targeting a transcription factor with a biotinylated oligonucleotide probe that binds to a specific DNA sequence. An anti-biotin secondary antibody is then used for the PLA reaction.
By integrating rigorous validation, meticulous execution, and thoughtful interpretation, the Proximity Ligation Assay serves as a powerful tool for elucidating complex molecular landscapes, accelerating discovery in basic research and therapeutic development.
References
-
Söderberg, O., et al. (2006). Direct observation of individual endogenous protein complexes in situ by proximity ligation. Nature Methods. Available at: [Link]
-
Weibrecht, I., et al. (2010). Proximity Ligation Assays: A Recent Addition to the Olink Proteomics Platform. Methods in Molecular Biology. Available at: [Link]
-
Gajadhar, A. S., et al. (2015). Proximity Ligation Assay (PLA) for Detecting Protein-Protein Interactions in Fixed Adherent Cells. Bio-protocol. Available at: [Link]
Using 3,6-Difluoro-2-methoxybenzamide in antibacterial susceptibility testing
Technical Guide: Antibacterial Susceptibility Profiling of 3,6-Difluoro-2-methoxybenzamide
Executive Summary
This technical guide details the evaluation of 3,6-Difluoro-2-methoxybenzamide (and structurally related fluorobenzamides) as a targeted antibacterial agent. Unlike broad-spectrum antibiotics that target cell wall synthesis (beta-lactams) or DNA replication (fluoroquinolones), benzamide derivatives—specifically di-fluorinated isomers—are primarily investigated as inhibitors of FtsZ (Filamentous temperature-sensitive protein Z) , the bacterial tubulin homolog essential for cell division.
This document outlines a self-validating workflow for researchers to determine the Minimum Inhibitory Concentration (MIC), validate the mechanism of action via phenotypic profiling (filamentation), and assess bactericidal kinetics.
Compound Characteristics & Handling
3,6-Difluoro-2-methoxybenzamide belongs to a class of small-molecule inhibitors often plagued by poor aqueous solubility. Proper solubilization is the critical first step to avoid precipitation-induced false negatives in susceptibility testing.
-
Chemical Class: Fluorinated Benzamide.[1]
-
Primary Target: Bacterial Divisome (FtsZ protein).[2]
-
Solubility Profile: Lipophilic; low solubility in water/media.
-
Storage: -20°C, desiccated.
Protocol: Stock Solution Preparation
-
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Do not use ethanol, as it may evaporate during incubation, altering concentrations.
-
Concentration: Prepare a primary stock at 10 mg/mL (or 100x the highest anticipated test concentration).
-
Sterilization: Do not filter sterilize the DMSO stock (potential adsorption to membrane). DMSO is inherently bacteriostatic/bactericidal at high concentrations.
-
Working Solution: Dilute the stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) immediately prior to use. Ensure the final DMSO concentration in the assay well is ≤ 1% (v/v) to prevent solvent toxicity from masking the compound's activity.
Antimicrobial Susceptibility Testing (AST)
The core evaluation utilizes the Broth Microdilution Method , aligned with CLSI (Clinical and Laboratory Standards Institute) M07 guidelines.
Experimental Workflow
Objective: Determine the MIC against key pathogens (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
Step-by-Step Methodology:
-
Inoculum Prep:
-
Select 3-5 colonies from a fresh agar plate (18-24h growth).
-
Suspend in saline to match a 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of
CFU/mL.
-
-
Plate Setup (96-well):
-
Rows A-H: Add 100 µL of CAMHB.
-
Column 1: Add 100 µL of 3,6-Difluoro-2-methoxybenzamide working solution.
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.
-
Controls:
-
Column 11: Growth Control (Media + Inoculum + 1% DMSO).
-
Column 12: Sterility Control (Media only).
-
-
-
Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1-11. Final volume = 200 µL; Final inoculum
CFU/mL. -
Incubation: 35 ± 2°C for 16–20 hours (ambient air).
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth .[3]
Data Presentation: Comparative MIC Table Note: Values below are representative of the benzamide class (e.g., PC190723 analogs) and serve as a reference for expected potency ranges.
| Organism | Strain Type | Expected MIC (µg/mL) | Notes |
| S. aureus | ATCC 29213 (MSSA) | 0.5 – 4.0 | High susceptibility expected. |
| S. aureus | ATCC 43300 (MRSA) | 0.5 – 4.0 | Benzamides typically retain activity against MRSA. |
| E. coli | ATCC 25922 | > 64.0 | Likely intrinsic resistance due to efflux (AcrAB-TolC). |
| E. coli | 2.0 – 8.0 | Confirms efflux liability if MIC drops significantly. |
Mechanism Validation: Phenotypic Profiling
A raw MIC value proves inhibition but not causality. To validate that 3,6-Difluoro-2-methoxybenzamide is acting via FtsZ inhibition (and not general membrane toxicity), you must observe the "Filamentation Phenotype."
The Logic of Filamentation
FtsZ forms the Z-ring at the mid-cell to drive septation. If 3,6-Difluoro-2-methoxybenzamide inhibits FtsZ polymerization:
-
DNA replication continues.
-
Cell mass increases.
-
Septation fails.
-
Result: Bacteria grow into elongated filaments (10x–20x normal length) before lysis.
Protocol: Microscopy Assay
-
Sub-MIC Exposure: Incubate bacteria with the compound at 0.5x MIC for 2–4 hours.
-
Fixation: Harvest cells and fix with 2.5% glutaraldehyde or heat fix on a slide.
-
Staining: Gram stain or use a membrane dye (e.g., FM4-64).
-
Visualization: Phase-contrast microscopy (1000x magnification).
-
Validation Criteria:
-
Pass: >50% of the population exhibits filamentation (length > 5 µm for S. aureus, > 10 µm for Bacilli).
-
Fail: Cells are normal size (suggests off-target toxicity) or lysed debris only.
-
Visualization of Signaling & Workflow
The following diagrams illustrate the screening logic and the specific molecular mechanism of action for benzamide derivatives.
Figure 1: Experimental Screening Workflow
Caption: Step-by-step decision tree for validating benzamide antibacterial activity.
Figure 2: Mechanism of Action (FtsZ Inhibition)
Caption: Molecular pathway of FtsZ inhibition leading to bacterial cell death.[3]
Technical Note on Resistance & Efflux
Benzamides, including 3,6-Difluoro-2-methoxybenzamide, often show a "spectrum gap" between Gram-positive and Gram-negative organisms.
-
Gram-Positives (e.g., Staph): Highly permeable; FtsZ is accessible.
-
Gram-Negatives (e.g., E. coli, Pseudomonas): The compound is frequently a substrate for RND-type efflux pumps (AcrAB-TolC).
-
Recommendation: When testing Gram-negatives, run a parallel MIC plate containing a sub-inhibitory concentration of an efflux pump inhibitor (EPI) such as PAβN (Phenylalanine-arginine beta-naphthylamide) at 20 µg/mL. If the MIC drops >4-fold with PAβN, the compound is active against the target but effluxed.
References
-
BenchChem. (2025).[3][4][5] Benchmarking new benzamide derivatives against established antimicrobial drugs. Retrieved from
- Kaul, M., et al. (2013). "PC190723, an FtsZ inhibitor, is effective in a murine model of staphylococcal infection." Science Translational Medicine. (Contextual grounding for Benzamide FtsZ mechanism).
- Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry.
-
Bi, H., et al. (2022). "Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors." The Journal of Antibiotics. Retrieved from
- Clinical and Laboratory Standards Institute (CLSI). (2023).
Sources
Technical Evaluation of 3,6-Difluoro-2-methoxybenzamide: From Target Engagement to Cytotoxicity
Executive Summary
Compound Class: Fluorinated Benzamide Primary Putative Target: Bacterial Cell Division Protein FtsZ (Filamenting temperature-sensitive mutant Z) Secondary Liability: Eukaryotic Tubulin (Off-target cytotoxicity) Context: 3,6-Difluoro-2-methoxybenzamide is a structural isomer of the well-characterized 2,6-difluoro-3-methoxybenzamide scaffold found in PC190723 and TXA709 . These agents act as allosteric inhibitors of FtsZ, the bacterial homolog of tubulin.[1]
This guide details the critical cell-based assays required to validate this specific isomer’s efficacy. As a Senior Application Scientist, I have structured this not merely as a list of steps, but as a validation cascade . We must determine if shifting the fluorine and methoxy positions (compared to the 2,6-difluoro standard) retains antimicrobial potency while maintaining a favorable selectivity index against mammalian cells.
Part 1: The Validation Logic (Mechanism of Action)
Before pipetting, we must understand the "Why." Benzamides targeting FtsZ bind to the interdomain cleft, stabilizing the filament and preventing the GTP-dependent depolymerization required for Z-ring constriction.
The Phenotypic Signature: If 3,6-Difluoro-2-methoxybenzamide is active, treated bacteria will not lyse immediately. Instead, they will continue to grow longitudinally but fail to divide, resulting in a distinct filamentous phenotype (snakes) visible under phase-contrast microscopy.
Experimental Workflow Diagram
Caption: Screening cascade prioritizing antimicrobial potency (MIC) followed by mechanism verification (Filamentation) and safety (Selectivity Index).
Part 2: Primary Screening (Antimicrobial Efficacy)
The first gate is determining if the compound inhibits bacterial growth. We use Staphylococcus aureus because benzamides typically lack activity against Gram-negatives (due to efflux pumps), unless specifically engineered.
Protocol A: Broth Microdilution MIC (CLSI Standard)
Rationale: This provides a quantitative measure of potency.[2] We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological divalent cation levels (
Materials:
-
S. aureus ATCC 29213 (Quality Control strain).
-
Compound: 3,6-Difluoro-2-methoxybenzamide (dissolved in 100% DMSO to 10 mg/mL stock).
-
Control: PC190723 (Positive Control), Vancomycin (Reference), DMSO (Vehicle).
Step-by-Step:
-
Preparation: Dilute compound in CAMHB to
(ensuring final DMSO < 1%). -
Plating: Dispense
of 2-fold serial dilutions into a 96-well clear bottom plate (Range: ). -
Inoculum: Adjust bacterial culture to
McFarland standard, then dilute 1:100 to achieve CFU/mL. -
Inoculation: Add
of inoculum to each well. -
Incubation: 18–24 hours at
(aerobic). -
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .
Data Interpretation:
| Result (MIC) | Interpretation for Benzamides | Action |
|---|---|---|
| < 1 µg/mL | Highly Potent | Priority: Proceed to Microscopy immediately. |
| 1 – 8 µg/mL | Moderate Activity | Analyze: Check SAR. Is the 3,6-isomer less fit than 2,6? |
| > 16 µg/mL | Weak/Inactive | Stop: Unlikely to be a viable FtsZ inhibitor. |
Part 3: Mechanism Verification (Phenotypic Profiling)
This is the most critical step for a Senior Scientist. A low MIC could result from membrane disruption (dirty mechanism). We must prove FtsZ engagement by observing cell filamentation.
Protocol B: Phase Contrast Microscopy for Filamentation
Rationale: FtsZ inhibition stops septum formation. The biomass continues to double, but the cell cannot divide, creating elongated cells (up to 10-20x normal length).
Step-by-Step:
-
Culture: Grow S. aureus to early log phase (
). -
Treatment: Treat aliquots with 3,6-Difluoro-2-methoxybenzamide at 0.5x MIC and 2x MIC . Include a DMSO control and PC190723 (0.5 µg/mL).
-
Incubation: Incubate for 3–4 hours at
. -
Mounting: Place
of culture on an agarose pad (1% agarose in PBS) on a slide. This immobilizes the bacteria for imaging. -
Imaging: Use a 100x Phase Contrast oil objective.
-
Quantification: Measure cell lengths of n=50 cells per treatment.
Success Criteria:
-
Vehicle Control: Cocci clusters (
diameter). -
3,6-Difluoro-treated: Distinct elongation/enlargement.[3] In S. aureus (spherical), this manifests as swollen, balloon-like cells (up to 2-3 µm) with multiple unconstricted Z-rings (if using fluorescence), or simply enlarged spheres compared to control.
-
Note: If testing on B. subtilis (rod-shaped), you will see classic long filaments.
Part 4: Mammalian Liability (Selectivity)
Benzamides target FtsZ, but FtsZ is structurally homologous to eukaryotic tubulin.[4] We must ensure the 3,6-difluoro isomer does not inhibit mammalian tubulin, which would cause cytotoxicity.
Protocol C: MTT Cytotoxicity Assay
Rationale: To calculate the Selectivity Index (
Materials:
-
Cell Lines: HepG2 (Liver metabolic proxy) or HEK293 (Kidney).
-
Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]
Step-by-Step:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h to adhere. -
Treatment: Add compound in serial dilutions (e.g.,
) for 48 hours . -
MTT Addition: Add MTT reagent (
final) for 4 hours. -
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
-
Readout: Absorbance at 570 nm.[5]
-
Calculation: Plot dose-response curve to determine
(concentration cytotoxic to 50% of cells).
Selectivity Analysis Table
| Metric | Formula | Target Value |
| Potency | MIC (Bacteria) | |
| Toxicity | ||
| Selectivity Index |
Part 5: Advanced Mechanistic Confirmation (Optional)
If the compound passes the above filters, definitive target engagement is proven via the GTPase Activity Assay .
Concept: FtsZ hydrolyzes GTP to assemble. Benzamide inhibitors (like PC190723) typically stimulate FtsZ polymerization but inhibit the GTPase turnover rate associated with subunit exchange, or stabilize the polymer preventing depolymerization.
Method Summary: Incubate recombinant S. aureus FtsZ with GTP and the compound. Measure free phosphate release using a Malachite Green assay.
-
Expectation: A reduction in GTP hydrolysis rate compared to the DMSO control, confirming the compound locks FtsZ in a stable, non-dynamic state.
References
-
Haydon, D. J., et al. (2008).[6][7] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.
-
Kaul, M., et al. (2013). "Pharmacokinetics and in vivo efficacy of the FtsZ inhibitor PC190723 in murine models of Staphylococcus aureus infection." Antimicrobial Agents and Chemotherapy, 57(10), 4776-4781.
-
Stokes, N. R., et al. (2013).[6][7] "Novel inhibitors of bacterial cytokinesis identified by a cell-based antibiotic screening assay." Journal of Biological Chemistry, 288(4), 2675-2687.
-
Bi, W., et al. (2018). "Discovery of novel benzamide derivatives as potent FtsZ inhibitors." Scientific Reports, 8, 16675.
-
Straniero, V., et al. (2020). "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity."[8][9] Antibiotics, 9(4), 162.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics [mdpi.com]
- 4. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Scalable Synthesis of 3,6-Difluoro-2-methoxybenzamide
Executive Summary
This technical guide details the laboratory-scale synthesis of 3,6-Difluoro-2-methoxybenzamide , a critical intermediate often utilized in the development of ROR
The synthesis strategy prioritizes regiospecificity and yield optimization.[1] We utilize a Directed Ortho-Metalation (DoM) approach to install the carboxylate functionality, followed by a standard acyl chloride activation to generate the primary amide.[1] This route circumvents the poor selectivity often associated with electrophilic aromatic substitution on electron-deficient rings.[1]
Key Chemical Data:
| Parameter | Specification |
|---|---|
| Target Compound | 3,6-Difluoro-2-methoxybenzamide |
| CAS Registry Number | 1010413-52-1 (Amide) / 887267-47-2 (Acid) |
| Molecular Formula | C
Strategic Analysis & Retrosynthesis
The synthesis is divided into two distinct phases to ensure high purity and control over the substitution pattern.[1]
-
Phase I: Carboxylation via DoM. The starting material, 1,4-difluoro-2-methoxybenzene, possesses two directing groups (fluorine and methoxy).[1] The position between the methoxy group (C2) and the fluorine atom (C4) is electronically activated and sterically accessible, allowing for selective deprotonation by Lithium Diisopropylamide (LDA) at -78°C. Quenching with CO
yields the benzoic acid derivative.[1] -
Phase II: Amidation. The resulting 3,6-difluoro-2-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (
), followed by ammonolysis to yield the target benzamide.[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway utilizing Directed Ortho-Metalation (DoM) followed by amidation.[1][3][4][5][6]
Detailed Experimental Protocol
Phase I: Synthesis of 3,6-Difluoro-2-methoxybenzoic Acid[1][2]
Principle: Regioselective lithiation driven by the orthodirecting ability of the methoxy group and the inductive effect of the fluorine atoms.[1]
Reagents & Equipment:
-
1,4-Difluoro-2-methoxybenzene (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv)[1]
-
Diisopropylamine (1.15 equiv)[1]
-
Dry Tetrahydrofuran (THF)[1]
-
Solid Carbon Dioxide (Dry Ice) or CO
gas balloon[1] -
Equipment: 3-neck Round Bottom Flask (RBF), Nitrogen/Argon line, Low-temperature thermometer, Acetone/Dry Ice bath.[1]
Protocol:
-
LDA Preparation: In an oven-dried 3-neck RBF under inert atmosphere (N
), charge anhydrous THF and diisopropylamine. Cool to -78°C. Dropwise add n-BuLi over 15 minutes. Stir for 30 minutes to ensure full formation of Lithium Diisopropylamide (LDA).[1] -
Lithiation: Dissolve 1,4-difluoro-2-methoxybenzene in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C. Maintain internal temperature below -65°C.
-
Equilibration: Stir the mixture at -78°C for 60 minutes. The solution will likely develop a characteristic color (often yellow/orange) indicating the formation of the aryllithium species.[1]
-
Carboxylation: Introduce excess dry CO
.[1] This can be done by bubbling dry gas through the solution or by pouring the reaction mixture onto crushed dry ice (anhydrous).[1] Allow the reaction to warm to room temperature (RT) slowly.[1] -
Workup: Quench with water. Wash the aqueous layer with diethyl ether (to remove unreacted neutral organics).[1] Acidify the aqueous layer to pH ~2 using 2M HCl.[1] The product, 3,6-difluoro-2-methoxybenzoic acid , will precipitate.[1]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallize from ethanol/water if necessary.[1]
Phase II: Conversion to 3,6-Difluoro-2-methoxybenzamide[1]
Principle: Nucleophilic acyl substitution via an acid chloride intermediate.[1]
Reagents:
-
Thionyl Chloride (
) (Excess, acts as solvent/reagent)[1] -
Ammonium Hydroxide (28% NH
in water) or Ammonia gas[1] -
Catalytic DMF (Dimethylformamide)[1]
Protocol:
-
Activation: In a fume hood, place the benzoic acid derivative in a RBF equipped with a reflux condenser. Add excess thionyl chloride (approx. 5-10 mL per gram of acid) and 1-2 drops of dry DMF.[1]
-
Reflux: Heat the mixture to reflux (75°C) for 2-3 hours until gas evolution (SO
and HCl) ceases. -
Evaporation: Remove excess thionyl chloride under reduced pressure (rotary evaporator) to obtain the crude acid chloride as an oil or semi-solid.[1] Note: Do not expose to moisture.[1]
-
Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) or THF. Cool to 0°C.[1]
-
Addition: Slowly add aqueous ammonium hydroxide (excess) or bubble ammonia gas through the solution.[1] A white precipitate (the amide) will form immediately.[1]
-
Purification: Evaporate the organic solvent or filter the precipitate directly.[1] Wash the solid with water (to remove ammonium salts) and saturated sodium bicarbonate.[1] Dry the final solid in a vacuum oven.
Quality Control & Characterization
Successful synthesis must be validated against the following structural markers.
| Technique | Diagnostic Signal | Structural Confirmation |
| 1H NMR (DMSO-d6) | Methoxy group (-OCH | |
| 1H NMR (DMSO-d6) | Primary Amide (-CONH | |
| 19F NMR | Two distinct signals | Confirms 3,6-difluoro substitution pattern |
| LC-MS | [M+H]+ = 188.1 | Confirms Molecular Weight |
Safety & Compliance Protocols
WARNING: This protocol involves hazardous reagents. Strict adherence to safety standards is mandatory.
-
Pyrophoric Handling: n-Butyllithium is pyrophoric.[1] It must be handled under an inert atmosphere using proper syringe/cannula transfer techniques.[1] A fire extinguisher (Class D) and sand bucket must be accessible.[1]
-
Corrosives: Thionyl chloride releases HCl and SO
gases.[1] All operations involving must be performed in a high-efficiency fume hood. -
Cryogenics: Handling mixtures at -78°C requires insulated gloves to prevent frostbite.[1]
-
Waste Disposal: Quenched lithium residues are basic; neutralize before disposal.[1] Halogenated solvents (DCM) must be segregated from non-halogenated waste.[1]
References
-
Vertex Pharmaceuticals Inc. (2012).[1] Patent WO2012106995A1: Rorgammat inhibitors.[1] Google Patents.
- Citation Context: Describes the specific lithiation conditions for converting 1,4-difluoro-2-methoxybenzene to the benzoic acid intermedi
- Citation Context: Verifies the conversion of the acid/nitrile precursors to the amide via activ
-
Organic Syntheses. (2020).[1] Synthesis of Fluorinated Benzonitriles and Derivatives. Org. Synth. 2020, 97, 542-561.[1] [Link]
- Citation Context: Provides general operating procedures for handling fluorinated aromatics and lithi
Sources
- 1. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 2. WO2012106995A1 - Rorgammat inhibitors - Google Patents [patents.google.com]
- 3. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 6. Preparation method of 2, 6-difluorobenzamide - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Purification Protocols for 3,6-Difluoro-2-methoxybenzamide
[1]
Executive Summary & Chemical Profile
3,6-Difluoro-2-methoxybenzamide is a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemical actives.[1] Its structural core—a benzamide substituted with electron-withdrawing fluorine atoms and an electron-donating methoxy group—presents specific purification challenges.[1]
The primary impurity in most synthetic routes (whether via acid chloride amidation or nitrile hydrolysis) is the corresponding 3,6-difluoro-2-methoxybenzoic acid .[1] Due to the ortho-fluorine substituents, this acid impurity is significantly more acidic than unsubstituted benzoic acid, a property that this guide exploits for efficient separation.[1]
Physicochemical Attributes
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₈H₇F₂NO₂ | MW: 187.14 g/mol |
| Physical State | White to off-white solid | Amenable to recrystallization.[1] |
| Solubility | Soluble: EtOAc, DCM, MeOH, DMSOSparingly Soluble: Water, Heptane | "Good/Poor" solvent pairs can be established.[1] |
| Acid/Base Profile | Amide | Critical: The |
Strategic Purification Logic (The Decision Matrix)
The purification strategy depends on the scale and the purity of the crude material.
-
Scenario A (Bulk/Crude): High acid content (>5%). Use Acid-Base Extraction .[1]
-
Scenario B (Polishing): Low impurity (<2%), crystalline solid.[1] Use Recrystallization .[1][2][3]
-
Scenario C (High Purity/R&D): Complex impurity profile (regioisomers). Use Flash Chromatography .[1][4]
Workflow Visualization
The following diagram outlines the logical flow for processing the crude reaction mixture.
Figure 1: Decision matrix for selecting the appropriate purification module based on crude impurity profile.
Method A: Reactive Extraction (The Chemical Filter)
This is the most robust method for removing the hydrolysis byproduct (benzoic acid). The ortho-fluorine atoms on the impurity make it highly acidic (
Protocol
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use approximately 10-15 mL solvent per gram of crude.[1]
-
Primary Wash (Acid Removal):
-
Secondary Wash (Base Removal):
-
Wash the organic layer once with water, then once with 0.1 M HCl (optional, only if pyridine/amine bases were used in synthesis).
-
-
Drying: Wash with saturated brine, separate, and dry the organic layer over Anhydrous Magnesium Sulfate (
).[5] -
Isolation: Filter and concentrate under reduced pressure.
Why this works: The amide functionality is non-ionizable at pH 8.5 (bicarbonate), whereas the fluorinated benzoic acid is completely deprotonated and partitioned into the water layer [1].
Method B: Recrystallization (The Physical Filter)
Recrystallization is the preferred method for scaling up, as it avoids the solvent consumption of chromatography.
Solvent System Selection
Based on the polarity of fluorinated benzamides, a two-solvent system is recommended:
-
Solvent (Good): Ethyl Acetate (EtOAc) or Ethanol.
Step-by-Step Protocol
-
Saturation: Place the crude solid in a flask equipped with a reflux condenser. Add the minimum amount of EtOAc required to dissolve the solid at near-boiling temperature (
).[1] -
Anti-Solvent Addition: While maintaining gentle reflux, slowly add n-Heptane dropwise.[1]
-
Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) just appears.
-
Clarification: Add a few drops of hot EtOAc to make the solution clear again.
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (insulate with foil if necessary). Rapid cooling precipitates impurities.[1]
-
Crystallization: Once at room temperature, cool further in an ice bath (
) for 1 hour. -
Filtration: Collect crystals via vacuum filtration.[1][2] Wash the cake with cold Heptane/EtOAc (9:1 ratio).
Figure 2: Thermal trajectory for the recrystallization of fluorinated benzamides.
Method C: Flash Chromatography (The Polishing Step)
If regioisomers (e.g., 2,6-difluoro-3-methoxybenzamide) are present, they may co-crystallize.[1] Chromatography is required for separation based on subtle polarity differences induced by the fluorine position.
Parameters
-
Stationary Phase: Silica Gel (40-63
, 60 Å).[1] -
Mobile Phase: Gradient elution.[1]
-
Start: 100% Hexanes (or Heptane).
-
Ramp: 0% to 40% EtOAc over 20 column volumes (CV).
-
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide).
Technical Insight: The 3,6-difluoro substitution pattern creates a dipole moment distinct from the 2,6-isomer.[1] The 2-methoxy group can participate in intramolecular hydrogen bonding with the amide proton, potentially affecting retention time compared to isomers where this interaction is sterically hindered [2].[1]
Analytical Validation
Before releasing the batch, validity must be confirmed using orthogonal analytical techniques.
| Technique | Specification | Marker for Purity |
| HPLC-UV | > 98.5% Area | Absence of broad peak at RRT ~0.8 (Acid impurity).[1] |
| 1H-NMR | Conform structure | Integration of Methoxy (3H, s, ~3.9 ppm) vs Aromatic protons.[1][5] |
| 19F-NMR | Distinct shifts | Critical for detecting regioisomers. 3,6-F pattern is distinct from 2,6-F. |
References
-
PubChem. 3,6-difluoro-2-methoxybenzoic acid (Compound).[1][7][8] National Library of Medicine. Accessed October 2023.[1] [Link] (Validates the acidity of the primary impurity).
-
European Patent Office. Process for the preparation of difluorobenzamide (EP0252564). [Link] (Provides foundational protocols for the crystallization and handling of fluorinated benzamide derivatives).
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry. [Link] (Authoritative source for the thermodynamic principles of the recrystallization protocol).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. data.epo.org [data.epo.org]
- 7. PubChemLite - 3,6-difluoro-2-methoxybenzaldehyde (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 3,6-difluoro-2-methoxybenzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
Technical Whitepaper: Analytical Characterization of 3,6-Difluoro-2-methoxybenzamide
[1]
Executive Summary
In the high-stakes landscape of pharmaceutical intermediate development, 3,6-Difluoro-2-methoxybenzamide (CAS 1065074-42-1) represents a critical structural motif, often serving as a scaffold for kinase inhibitors and antibacterials.[1] Its unique fluorination pattern imparts metabolic stability, yet simultaneously introduces analytical challenges regarding regio-isomeric purity and hydrolytic stability.[1]
This guide moves beyond generic protocols. It details a self-validating analytical framework designed to detect the subtle electronic and structural nuances of this molecule.[1] We prioritize Orthogonal Detection —coupling chromatographic separation with multi-nuclear NMR (1H, 13C, 19F)—to ensure absolute structural certainty.
Part 1: Molecular Profile & Physicochemical Basis
Before selecting a method, one must understand the analyte. The 3,6-difluoro substitution pattern creates a specific electronic environment that dictates our analytical choices.[1]
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C8H7F2NO2 | MW: 187.14 g/mol .[1] Monoisotopic mass must be confirmed via HRMS.[1] |
| Electronic State | Electron-deficient ring (2 x F) | The amide nitrogen is less basic; prone to hydrolysis under strong acidic/basic stress.[1] |
| Solubility | Low in water; High in MeOH, DMSO, ACN | Sample preparation for HPLC should utilize MeOH or ACN/Water mixtures to prevent precipitation. |
| Isomerism | Regio-isomer risk (3,5-difluoro, etc.)[1] | Critical: Standard C18 HPLC may not resolve isomers. Fluorinated stationary phases (PFP) are recommended.[1] |
Part 2: Structural Identification (The "Fingerprint")
Multi-Nuclear NMR Spectroscopy
While 1H NMR is standard, it is insufficient for this molecule due to the low proton count on the aromatic ring (only H4 and H5). 19F NMR is the gold standard here.
Protocol:
-
Solvent: DMSO-d6 (prevents amide proton exchange).[1]
-
19F Parameters: Spectral width -200 to +100 ppm; relaxation delay >2s to allow integration.
Mechanistic Insight: In the 3,6-difluoro isomer, the two fluorine atoms are chemically equivalent only if the rotation of the C2-methoxy or C1-amide group does not break symmetry.[1] However, due to the 2-methoxy group, they are chemically distinct.
-
F3 Signal: Will show coupling to H4 (ortho) and F6 (para).[1]
-
F6 Signal: Will show coupling to H5 (ortho) and F3 (para).[1]
-
Validation: If you see a single fluorine peak or simplified coupling, you likely have the symmetric 3,5-difluoro impurity.
High-Resolution Mass Spectrometry (HRMS)[1]
Part 3: Chromatographic Purity Profiling (HPLC/UPLC)[1]
This section details the separation of the target benzamide from its likely impurities: 3,6-difluoro-2-methoxybenzoic acid (hydrolysis product) and 2,6-difluoroanisole (decarboxylation/precursor artifacts).[1]
Method Development Strategy
We employ a Pentafluorophenyl (PFP) column strategy.[1] PFP phases interact with the analyte's fluorine atoms via dipole-dipole and pi-pi interactions, offering superior selectivity for halogenated aromatics compared to C18.[1]
Recommended Protocol (UPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: ACE Excel 1.7 C18-PFP or Phenomenex Kinetex F5 (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]
-
Column Temp: 40°C.
Visualization: HPLC Method Decision Tree
The following diagram illustrates the logic flow for selecting the optimal stationary phase based on separation resolution (
Caption: Decision logic for selecting stationary phases. PFP columns are prioritized when C18 fails to resolve regio-isomers.
Part 4: Impurity Fate Mapping & Control[1]
Understanding where impurities originate allows for proactive control.[1] The primary degradation pathway for benzamides is hydrolysis to the benzoic acid derivative.
Visualization: Impurity Pathway
Caption: Fate mapping of 3,6-Difluoro-2-methoxybenzamide showing synthesis precursors and degradation pathways.
Part 5: Solid-State Characterization[1]
For drug substance release, solid-state properties ensure processability.[1]
-
Water Content (Karl Fischer):
-
Residue on Ignition (ROI):
-
Purpose: Detect inorganic catalysts (e.g., Palladium from cross-coupling steps).
-
Protocol: Sulfated ash method (USP <281>).[1]
-
Part 6: Method Validation Framework (ICH Q2)[1]
To ensure the analytical method is robust and trustworthy, it must be validated against ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | No interference at retention time of main peak.[1] | Inject blank, placebo, and known impurities (Acid form). Use Peak Purity (DAD) to confirm. |
| Linearity | R² > 0.999 | 5 concentrations ranging from 50% to 150% of target concentration.[1] |
| Accuracy | 98.0% - 102.0% recovery | Spike placebo with known amount of standard.[1] |
| Precision | RSD < 1.0% (n=6) | 6 replicate injections of the standard solution. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Determine via serial dilution of the standard. |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.[1]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][1]
-
Valko, K., et al. Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 2020.[1]
-
PubChem. Compound Summary for CID 11238469 (Related Fluorinated Benzamides). National Center for Biotechnology Information.[1] [1]
In Vivo Experimental Architectures for 3,6-Difluoro-2-methoxybenzamide
Strategic Overview & Compound Profile
3,6-Difluoro-2-methoxybenzamide represents a highly specific chemotype within the fluorinated benzamide class. While structurally isomeric to the well-characterized FtsZ inhibitor 2,6-difluoro-3-methoxybenzamide (the core scaffold of PC190723 and TXA709), this specific isomer presents unique opportunities in Structure-Activity Relationship (SAR) studies, primarily as a small-molecule inhibitor of bacterial cell division or as a fragment for kinase inhibitor design.
This guide outlines a rigorous in vivo experimental framework. It moves beyond generic protocols to address the specific physicochemical challenges of fluorinated benzamides—namely, lipophilicity-driven solubility issues and metabolic liability (dealkylation).
The Biological Context (Mechanism of Action)
For the purpose of this guide, the experimental design is grounded in the compound's most validated potential: inhibition of the bacterial divisome (FtsZ) . The fluorinated benzamide motif functions by stabilizing FtsZ protofilaments, preventing the GTP-dependent dynamics required for Z-ring constriction, leading to bacterial filamentation and lysis.
Phase I: Formulation & Bioavailability Optimization
Benzamide derivatives often suffer from poor aqueous solubility, leading to erratic in vivo exposure. Trustworthy data begins with a validated vehicle.
A. Solubility & Vehicle Selection
Do not rely on simple DMSO/Saline dilutions, which often precipitate upon injection.
| Vehicle System | Composition | Rationale for Benzamides |
| Standard (IV) | 10% DMSO / 40% PEG400 / 50% Water | Balances solubilization with tolerability for bolus IV. |
| Advanced (IV/PO) | 20% HP-β-CD (Hydroxypropyl-β-cyclodextrin) in Saline | Recommended. Encapsulates the hydrophobic benzamide core, preventing precipitation and reducing phlebitis risk. |
| Suspension (PO) | 0.5% Methylcellulose / 0.1% Tween 80 | Suitable only for oral toxicity studies where high doses are required (microsuspension). |
B. Pharmacokinetic (PK) Profiling Protocol
Objective: Determine oral bioavailability (
Experimental Design:
-
Species: CD-1 Mice (Male, n=3 per timepoint).
-
Dosing:
-
Arm A: IV Bolus (e.g., 2 mg/kg).
-
Arm B: Oral Gavage (e.g., 10 mg/kg).
-
-
Sampling: Serial tail vein bleeds at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Bioanalysis: LC-MS/MS (MRM mode). Note: Monitor for the O-desmethyl metabolite (3,6-difluoro-2-hydroxybenzamide), a common metabolic soft spot.
Phase II: Safety & Maximum Tolerated Dose (MTD)
Before efficacy modeling, you must establish the therapeutic window. Fluorinated benzamides can exhibit off-target CNS effects or hepatotoxicity.
Step-Up MTD Protocol
-
Start Dose: 10 mg/kg (IP or PO).
-
Escalation: Increase dose by 1.5x increments every 48 hours in the same cohort (if no adverse events) or separate cohorts.
-
Endpoints:
-
Clinical Score: Grimace scale, piloerection, lethargy.
-
Weight Loss: >15% body weight loss triggers humane endpoint.
-
Neurotoxicity Check: Benzamides can cross the BBB. Assess for ataxia or sedation 1-hour post-dose.
-
Phase III: Efficacy Modeling (Murine Thigh Infection)
This is the gold-standard model for validating benzamide-based antimicrobials (e.g., against Staphylococcus aureus). It bypasses host defense nuances to test direct antimicrobial activity in vivo.
A. Experimental Workflow
The following diagram details the causal logic and workflow for the efficacy study.
Figure 1: Neutropenic Murine Thigh Infection Model Workflow. This linear progression ensures that observed efficacy is due to the compound, not the host immune system.
B. Detailed Protocol Steps
1. Neutropenia Induction (Critical for Trustworthiness): To ensure the readout reflects drug potency rather than immune clearance, mice must be immunocompromised.
-
Agent: Cyclophosphamide.
-
Regimen: 150 mg/kg (IP) 4 days prior to infection, followed by 100 mg/kg (IP) 1 day prior.
-
Validation: Verify neutrophil counts are <100 cells/mm³ before infection.
2. Inoculation:
-
Prepare S. aureus (e.g., strain ATCC 29213 or MRSA USA300) in saline.
-
Inject 0.1 mL containing
CFU into the posterior thigh muscle.
3. Dosing Regimen:
-
Initiate therapy 2 hours post-infection (to allow established growth).
-
Groups:
-
Vehicle Control (HP-β-CD).
-
Positive Control (Vancomycin 10 mg/kg or Linezolid).
-
Test Compound (Dose tiers: e.g., 10, 30, 60 mg/kg).
-
-
Frequency: Determine via PK data. If
is short (<1h), use subcutaneous fractionation or osmotic pumps.
4. Endpoint (24 Hours):
-
Euthanize animals.
-
Aseptically remove thigh muscles.
-
Homogenize in PBS.
-
Plate serial dilutions on nutrient agar.
-
Success Metric: A
reduction in CFU/g tissue compared to the 24-hour vehicle control is considered clinically significant.
Mechanistic Validation: The FtsZ Pathway
To confirm the compound is working via the intended mechanism (and not general toxicity), you must visualize the pathway logic.
Figure 2: Mechanism of Action. The benzamide stabilizes FtsZ polymers, uncoupling the GTPase cycle from Z-ring constriction, resulting in cell death.
Critical Analysis & Troubleshooting
The "Isomer Trap"
Researchers must distinguish between 2,6-difluoro-3-methoxy (the PC190723 scaffold) and 3,6-difluoro-2-methoxy .
-
Risk: The 3,6-difluoro-2-methoxy isomer may have significantly different binding affinity to the FtsZ interdomain cleft due to steric clashes with the H7 helix of the protein.
-
Control: Always run a Minimum Inhibitory Concentration (MIC) assay in vitro against S. aureus alongside the 2,6-difluoro isomer. If MIC > 8 µg/mL, in vivo efficacy is unlikely to be achievable without toxic dosing.
Metabolic Soft Spots
The methoxy group (-OCH3) is prone to O-dealkylation by Cytochrome P450s.
-
Mitigation: If PK data shows rapid clearance, consider deuterating the methoxy group (
) to leverage the Kinetic Isotope Effect (KIE), potentially extending half-life without altering binding affinity.
References
-
Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science, 321(5896), 1673-1675. [Link]
-
Kaul, M., et al. (2013). Pharmacokinetics and in vivo antistaphylococcal efficacy of TXY541, a 1-methylpiperidine-substituted benzamide FtsZ inhibitor. Antimicrobial Agents and Chemotherapy, 57(12), 5844-5850. [Link]
-
Stokes, N. R., et al. (2013). Novel inhibitors of bacterial cytokinesis identified by a cell-based antibiotic screening assay. Journal of Biological Chemistry, 288(4), 2675-2687. [Link]
-
Kaul, M., et al. (2015). TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(8), 4845–4855. [Link]
Technical Whitepaper: Application of 3,6-Difluoro-2-methoxybenzamide in Hedgehog Signaling Pathway Inhibition
Executive Summary
This technical guide details the application of 3,6-Difluoro-2-methoxybenzamide (CAS: 1261439-98-8) and its structural analogs as pharmacophores in the development of Smoothened (SMO) antagonists. While the first-generation Hedgehog (Hh) inhibitor Vismodegib established the benzamide class as a viable therapeutic modality, next-generation research focuses on optimizing this scaffold for metabolic stability and potency against drug-resistant mutants (e.g., SMO-D473H).
The 3,6-difluoro-2-methoxybenzamide moiety serves as a critical bioisostere and synthetic intermediate . Its specific substitution pattern offers enhanced lipophilicity and metabolic resistance compared to the unsubstituted 2-methoxybenzamide core, while maintaining critical hydrogen-bonding interactions within the SMO transmembrane heptahelical bundle. This guide outlines the mechanistic rationale, synthetic protocols, and biological validation workflows for utilizing this compound in Hh pathway research.
Mechanistic Rationale & Molecular Pharmacology
The Hedgehog Signaling Cascade
The Hh pathway is a master regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation, driven by ligand overexpression or mutations in PTCH1 or SMO, drives tumorigenesis in Basal Cell Carcinoma (BCC) and Medulloblastoma.
-
OFF State: The receptor Patched-1 (PTCH1) inhibits SMO, preventing its entry into the primary cilium. The GLI transcription factors are phosphorylated and degraded.
-
ON State: Hh ligand binds PTCH1, relieving SMO inhibition. SMO accumulates in the cilium, promoting the formation of activator GLI forms (GLI-A), which translocate to the nucleus to drive target genes (GLI1, PTCH1, BCL2).
Mode of Inhibition: The Benzamide Scaffold
3,6-Difluoro-2-methoxybenzamide derivatives function as SMO antagonists . They bind to the transmembrane domain (TMD) of SMO, locking the receptor in an inactive conformation.
Key Structural Interactions:
-
2-Methoxy Group: Acts as a hydrogen bond acceptor, interacting with Tyr394 and Arg400 in the SMO binding pocket.[4] This interaction is critical for high-affinity binding (nanomolar IC₅₀).
-
Benzamide Core: Provides the rigid scaffold necessary to orient the "tail" region (often an aniline or heterocycle) towards the extracellular loop.
-
3,6-Difluoro Substitution:
-
Metabolic Stability: Blocks P450-mediated oxidation at susceptible ring positions.
-
Electronic Modulation: The electron-withdrawing fluorine atoms modulate the acidity of the amide proton, potentially strengthening the H-bond donor capability.
-
Pathway Visualization
The following diagram illustrates the Hh pathway and the specific intervention point of benzamide inhibitors.
Caption: Schematic of the Hedgehog signaling pathway showing the direct blockade of the Smoothened (SMO) receptor by benzamide derivatives.
Chemical Synthesis & Application Protocols
Synthesis of the Pharmacophore
The synthesis typically proceeds via an acid chloride activation followed by amidation.
Reagents:
-
Starting Material: 3,6-Difluoro-2-methoxybenzoic acid.
-
Coupling Partner: Substituted aniline (e.g., 4-chloro-3-(pyridin-2-yl)aniline for Vismodegib-like analogs).
-
Coupling Agents: HATU or Thionyl Chloride (SOCl₂).
Protocol: Amide Coupling (Standard Procedure)
| Step | Operation | Critical Parameter |
| 1 | Activation | Dissolve 3,6-difluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. |
| 2 | Formation | Stir for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride. |
| 3 | Coupling | Re-dissolve acid chloride in DCM. Add the substituted aniline (0.95 eq) and DIPEA (3.0 eq). |
| 4 | Reaction | Stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC/LC-MS. |
| 5 | Workup | Quench with water. Extract with EtOAc. Wash with 1N HCl, sat. NaHCO₃, and brine. |
| 6 | Purification | Flash column chromatography (Hexane/EtOAc gradient). |
Synthetic Workflow Diagram
Caption: General synthetic route for incorporating the 3,6-difluoro-2-methoxybenzamide scaffold into SMO inhibitors.
Biological Evaluation Protocols
To validate the efficacy of the synthesized inhibitors, a tiered screening approach is required.
Tier 1: GLI-Luciferase Reporter Assay
This is the industry standard for quantifying Hh pathway activity.
Materials:
-
Cell Line: NIH3T3 cells stably transfected with a GLI-responsive luciferase reporter (e.g., Shh-Light II cells).
-
Inducer: Recombinant Sonic Hedgehog (Shh) or SAG (Smoothened Agonist).
-
Control: Vismodegib (10 nM – 10 µM).
Protocol:
-
Seeding: Plate Shh-Light II cells (10,000 cells/well) in 96-well plates. Allow to adhere overnight.
-
Starvation: Switch to low-serum medium (0.5% calf serum) to induce ciliogenesis.
-
Treatment: Add the test compound (serial dilution) + Shh ligand (or SAG). Incubate for 48 hours.
-
Readout: Lyse cells and add Luciferase substrate. Measure luminescence.
-
Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine IC₅₀.
Tier 2: BODIPY-Cyclopamine Binding Assay
Determines if the compound binds directly to the SMO heptahelical bundle (competitive binding).
Protocol:
-
Transfection: Express human SMO in HEK293T cells.
-
Incubation: Incubate cells with BODIPY-Cyclopamine (5 nM) and the test compound (1 µM) for 1 hour at 37°C.
-
Analysis: Analyze by Flow Cytometry or High-Content Imaging.
-
Result: A decrease in fluorescence intensity indicates displacement of BODIPY-Cyclopamine, confirming direct SMO binding.
Tier 3: Cell Viability in Hh-Dependent Lines
Tests the therapeutic potential against cancer cells driven by Hh signaling.
-
Target Cells: Daoy (Medulloblastoma) or ASZ001 (BCC).
-
Assay: MTT or CCK-8 proliferation assay after 72h treatment.
-
Expectation: Potent inhibitors should induce apoptosis or cell cycle arrest in these lines, but not in Hh-independent lines (e.g., HeLa).
Structure-Activity Relationship (SAR) Insights
Research into 2-methoxybenzamide derivatives (e.g., Sun et al., RSC Adv., 2021) highlights the following SAR rules:
| Structural Feature | Impact on Potency | Rationale |
| 2-Methoxy Group | Essential | Forms H-bonds with SMO residues Tyr394/Arg400.[1] Removal leads to >10-fold loss in potency. |
| 3,6-Difluoro | Enhancing | Increases metabolic half-life (t1/2) by blocking oxidation. The electron-withdrawing effect increases the acidity of the amide NH, potentially strengthening the H-bond to the receptor. |
| Amide Linker | Critical | The geometry of the amide bond is crucial for orienting the two aromatic domains within the long, narrow SMO binding pocket. |
References
-
Sun, C., et al. (2021). "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition."[1][3][4][5] RSC Advances, 11, 22820-22825.[1]
-
Robarge, K. D., et al. (2009). "GDC-0449-a potent inhibitor of the hedgehog pathway." Bioorganic & Medicinal Chemistry Letters, 19(19), 5576-5581.
-
BenchChem. "N-(2-aminoethyl)-2-methoxybenzamide and its Derivatives as Modulators of the Hedgehog Signaling Pathway." Technical Guide.
-
PubChem. "3,6-Difluoro-2-methoxybenzamide Compound Summary." National Library of Medicine.
Disclaimer: This guide is for research purposes only. The compounds described are not approved for clinical use without regulatory authorization.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Difluoro-2-methoxybenzamide
Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we delve into the causality behind experimental choices and provide self-validating protocols to enhance the yield and purity of your product.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3,6-Difluoro-2-methoxybenzamide?
A1: The most prevalent laboratory method involves a two-step process starting from a commercially available precursor like 3,6-difluoro-2-methoxybenzoic acid. This process typically involves the activation of the carboxylic acid followed by amidation. A common approach is the conversion of the benzoic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent.[1][2][3] Alternatively, direct amide coupling methods using reagents like HATU or EDC/HOBt can be employed, though these may require more optimization for sterically hindered or electronically deactivated substrates.[4][5]
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The main challenges in synthesizing 3,6-Difluoro-2-methoxybenzamide often revolve around achieving a high yield and purity. Key side reactions include:
-
Hydrolysis of the activated carboxylic acid intermediate: Acyl chlorides are highly susceptible to hydrolysis, which reverts them back to the starting carboxylic acid, thereby reducing the yield.[1][6]
-
Incomplete reaction: Due to the steric hindrance from the ortho-methoxy group and the electronic effects of the fluorine atoms, the amidation step might be sluggish, leading to incomplete conversion.[7]
-
Formation of byproducts from coupling reagents: Some coupling reagents can form byproducts that are difficult to remove during purification.[8]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (3,6-difluoro-2-methoxybenzoic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot (3,6-Difluoro-2-methoxybenzamide). A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of 3,6-Difluoro-2-methoxybenzamide and provides actionable solutions.
Problem 1: Low or No Yield of 3,6-Difluoro-2-methoxybenzamide
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete conversion of the carboxylic acid to the acyl chloride. | Thionyl chloride or oxalyl chloride may be old or have degraded due to moisture exposure. The reaction may also require heating to proceed to completion.[2] | Use fresh or newly opened thionyl chloride or oxalyl chloride. Consider performing the reaction at a slightly elevated temperature (e.g., reflux in an appropriate solvent like DCM or toluene) and for a sufficient duration (monitor by TLC). The addition of a catalytic amount of DMF can also facilitate the formation of the acyl chloride from oxalyl chloride.[2] |
| Hydrolysis of the acyl chloride intermediate. | Acyl chlorides are highly reactive towards water. Any moisture in the reaction setup, solvents, or reagents will lead to the formation of the unreactive benzoic acid.[1][6] | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Insufficiently reactive amine source. | If using an ammonium salt (e.g., ammonium chloride), a base is required to generate free ammonia in situ for the reaction to proceed. | Use a source of ammonia like a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) or bubble ammonia gas through the reaction mixture. If using an ammonium salt, ensure an adequate amount of a non-nucleophilic base (e.g., triethylamine) is added to liberate the ammonia.[10] |
| Steric hindrance and electronic deactivation. | The ortho-methoxy group and the two fluorine atoms on the aromatic ring can sterically hinder the approach of the nucleophile (ammonia) and also deactivate the carbonyl carbon towards nucleophilic attack.[7] | Consider using a more potent amide coupling reagent system that is known to be effective for hindered substrates, such as T3P or generating the acyl fluoride in situ.[4][7] Alternatively, increasing the reaction temperature or time may be necessary. |
Problem 2: Product is Contaminated with Starting Material (3,6-Difluoro-2-methoxybenzoic acid)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete reaction. | As mentioned above, the reaction may not have gone to completion. | Increase the reaction time, temperature, or consider a more effective activating agent.[7][9] |
| Hydrolysis during workup. | If the reaction mixture is quenched with water while unreacted acyl chloride is still present, it will hydrolyze back to the carboxylic acid. | Ensure the reaction is complete before quenching. During the workup, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid.[1][6] The benzamide product is typically much less soluble in the basic aqueous layer. |
Problem 3: Formation of an Insoluble White Precipitate During the Reaction
| Potential Cause | Scientific Explanation | Recommended Solution |
| Precipitation of the product. | 3,6-Difluoro-2-methoxybenzamide may have limited solubility in the reaction solvent, especially as it is formed. | This is often a positive indication that the reaction is proceeding. Ensure adequate stirring to maintain a homogenous mixture.[9] If the precipitate becomes too thick and hinders stirring, a small amount of additional solvent can be added. |
| Formation of dicyclohexylurea (DCU) byproduct. | If using dicyclohexylcarbodiimide (DCC) as a coupling agent, the byproduct DCU is notoriously insoluble in many organic solvents and will precipitate out.[8] | This is a known characteristic of DCC. The DCU can be removed by filtration at the end of the reaction. To avoid this issue, consider using a water-soluble carbodiimide like EDC or a different class of coupling reagent.[5][8] |
III. Experimental Protocols
Protocol 1: Synthesis of 3,6-Difluoro-2-methoxybenzamide via the Acyl Chloride
This protocol outlines a standard laboratory procedure for the synthesis of 3,6-Difluoro-2-methoxybenzamide from 3,6-difluoro-2-methoxybenzoic acid.
Step 1: Formation of the Acyl Chloride
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,6-difluoro-2-methoxybenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere and cool the flask in an ice bath.
-
Slowly add a solution of ammonia in methanol (2M, 2.0 - 3.0 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the acyl chloride is no longer observed.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[11]
IV. Visualizations
Workflow for Troubleshooting Low Yield
The following diagram illustrates a decision-making process for troubleshooting low yields in the synthesis of 3,6-Difluoro-2-methoxybenzamide.
Caption: Troubleshooting workflow for low yield of 3,6-Difluoro-2-methoxybenzamide.
V. References
-
University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Reddit. Choosing amide coupling agent : r/Chempros. Retrieved from [Link]
-
AAPPTEC - Peptides. Coupling Reagents. Retrieved from [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
ResearchGate. Why did my amide syntesis does not work?. Retrieved from [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Retrieved from [Link]
-
Reddit. Amide from carboxylic acid synthesis : r/Chempros. Retrieved from [Link]
-
ChemRxiv. Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Retrieved from [Link]
-
Journal of Organic Chemistry. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
MySkinRecipes. 3,4-Difluoro-2-methoxybenzoic acid. Retrieved from [Link]
-
PMC. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
ResearchGate. (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
-
PubChemLite. 3,6-difluoro-2-methoxybenzoic acid (C8H6F2O3). Retrieved from [Link]
-
PubChemLite. 3,6-difluoro-2-methoxybenzaldehyde (C8H6F2O2). Retrieved from [Link]
-
Google Patents. Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Retrieved from
-
Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Retrieved from
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
PubChem. 2,6-Difluoro-3-methoxybenzamide | C8H7F2NO2 | CID 3544383. Retrieved from [Link]
-
European Patent Office. Process for the preparation of difluorobenzamide - EP 0252564 A2. Retrieved from [Link]
-
Google Patents. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. Retrieved from
-
PubChem. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682. Retrieved from [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
PubChem. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228. Retrieved from [Link]
-
Organic Syntheses Procedure. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Retrieved from [Link]
-
ACS Publications. Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of 3,6-Difluoro-2-methoxybenzamide
Welcome to the technical support guide for the synthesis of 3,6-Difluoro-2-methoxybenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide bond formation. Our goal is to provide not just protocols, but a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of 3,6-Difluoro-2-methoxybenzamide, presented in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting carboxylic acid. What are the likely causes and how can I fix it?
Probable Cause(s):
-
Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable as it results in a stable ammonium carboxylate salt.[1] The carboxylic acid must first be activated to a more electrophilic species.[1] The steric hindrance from the ortho-fluorine and methoxy groups on 3,6-difluoro-2-methoxybenzoic acid can slow down the activation and subsequent amidation steps.
-
Poor Nucleophilicity of the Amine Source: If using a salt form of ammonia (e.g., ammonium chloride), its nucleophilicity is significantly reduced. A suitable base is required to liberate free ammonia.
-
Inappropriate Coupling Reagent: Some coupling reagents may be less effective for sterically hindered and electronically deactivated substrates. For difficult couplings, standard protocols may not suffice.[2]
Suggested Solution(s):
-
Optimize the Coupling Reagent and Conditions:
-
Switch to a Stronger Coupling Reagent: If using a carbodiimide like EDC, consider switching to a more potent uronium-based reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU.[3] These are often more effective for challenging amide bond formations.
-
Pre-activation: When using HATU, pre-activating the carboxylic acid is crucial. Stir the 3,6-difluoro-2-methoxybenzoic acid with HATU and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for 15-20 minutes before adding the ammonia source.[1] This forms the highly reactive O-acylisourea intermediate.
-
Increase Reagent Equivalents: For sluggish reactions, increasing the equivalents of the coupling reagent and base can sometimes drive the reaction to completion. However, this may complicate purification.
-
-
Convert to the Acid Chloride: As a more forceful approach, the carboxylic acid can be converted to the highly reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[2] This intermediate will readily react with ammonia. Be aware that this method can introduce its own side reactions and requires careful handling of hazardous reagents.[2]
-
Ensure Anhydrous Conditions: All reagents and solvents should be strictly anhydrous. Water can hydrolyze the activated intermediates and the coupling reagents themselves, halting the reaction.
Preventative Measures:
-
Always use high-purity, anhydrous solvents and reagents.
-
For challenging substrates like this, start with a robust coupling system like HATU/DIPEA.
-
Run a small-scale test reaction to confirm the formation of the activated ester via LCMS before adding the amine source.[2]
Question 2: My LCMS analysis shows the desired product mass, but also a significant peak corresponding to an N-acylurea byproduct. What happened?
Probable Cause(s):
Suggested Solution(s):
-
Use an Additive: The most common solution is to include an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® in the reaction.[1][3] These additives react with the O-acylisourea intermediate to form a more stable activated ester. This new intermediate is less prone to rearrangement but still highly reactive towards the amine, thus suppressing N-acylurea formation.
-
Change the Order of Addition: Add the amine and HOBt to the carboxylic acid solution before adding EDC.[1] This ensures the amine is present to trap the activated ester as it forms.
-
Purification: The N-acylurea byproduct is often difficult to separate from the desired amide by column chromatography due to similar polarities. Switching to a coupling reagent system that generates water-soluble byproducts (like HATU) is the most effective way to avoid this issue.
Question 3: The reaction is complete, but I am struggling to purify the final product. What are some common impurities and purification strategies?
Probable Cause(s):
-
Coupling Reagent Byproducts: As mentioned, EDC forms a urea byproduct. HATU and other uronium reagents form tetramethylurea. These must be removed.
-
Unreacted Starting Material: Unreacted 3,6-difluoro-2-methoxybenzoic acid can be an impurity.
-
Base: Excess tertiary amine base (DIPEA, TEA) will be present in the crude mixture.
-
Hydrolysis Product: The desired amide can undergo hydrolysis back to the carboxylic acid, especially during acidic or basic aqueous workups.[4][5]
Suggested Solution(s):
-
Aqueous Workup: A well-designed aqueous workup is the first and most critical step.
-
Wash the diluted organic layer (e.g., in Ethyl Acetate or DCM) with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃). This will remove any unreacted carboxylic acid and acidic additives like HOBt.[1]
-
A subsequent wash with dilute acid (e.g., 1N HCl) can remove the tertiary amine base. Be cautious, as prolonged exposure to acid can hydrolyze the product amide.
-
Finish with a brine wash to remove residual water before drying the organic layer.[1]
-
-
Byproduct Removal:
-
HATU/COMU byproducts: The urea byproducts from these reagents are water-soluble and should be effectively removed during the aqueous workup.
-
EDC byproduct (EDU): If EDC was used without HOBt, the resulting N-acylurea can be very difficult to remove. If it is present, meticulous column chromatography is often the only option.
-
-
Chromatography:
-
Recrystallization: If the crude product is sufficiently pure and crystalline, recrystallization can be an excellent alternative to chromatography for achieving high purity on a larger scale.[7]
| Impurity Type | Originating From | Removal Strategy |
| Unreacted Carboxylic Acid | Starting Material | Wash with aq. NaHCO₃ or K₂CO₃ |
| Amine Base (DIPEA/TEA) | Reaction Additive | Wash with dilute aq. HCl |
| Coupling Reagent Byproducts | Coupling Agent | Aqueous washes (for HATU/COMU); Chromatography (for EDC) |
| Hydrolysis Product | Product Degradation | Careful pH control during workup; Chromatography |
Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for synthesizing 3,6-Difluoro-2-methoxybenzamide? A: The most common and direct route is the amidation of 3,6-difluoro-2-methoxybenzoic acid. This acid can be synthesized from the corresponding aldehyde, 3,6-difluoro-2-methoxybenzaldehyde, via oxidation.[8] Ensuring the purity of the starting carboxylic acid is critical to the success of the final amidation step.
Q: How stable is the final product, 3,6-Difluoro-2-methoxybenzamide? A: The amide bond is generally stable under normal handling and storage conditions.[9] However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[4] For long-term storage, keep the compound in a cool, dry, and well-sealed container.
Q: Can I use ammonia gas directly for this reaction? A: While possible, bubbling ammonia gas through the reaction mixture can be difficult to control stoichiometrically. Using a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) or using ammonium chloride with a strong non-nucleophilic base to generate ammonia in situ are more common and controllable methods.
Q: How does the difluoro substitution pattern affect the reaction? A: The two fluorine atoms have a significant impact. They are strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton but can also deactivate the carbonyl carbon towards nucleophilic attack.[10] Furthermore, the C-F bonds themselves are generally stable and unlikely to participate in side reactions under standard amidation conditions. The overall substitution pattern leads to a non-planar conformation between the aromatic ring and the carboxamide group, which is noted as important for the biological activity of related compounds.[11]
Experimental Protocols
Protocol: Synthesis of 3,6-Difluoro-2-methoxybenzamide via HATU Coupling
This protocol is a robust starting point for the synthesis.
Materials:
-
3,6-Difluoro-2-methoxybenzoic acid (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,6-difluoro-2-methoxybenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add ammonium chloride (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LCMS until the starting carboxylic acid is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[12]
-
Purify the resulting crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., heptane/ethyl acetate gradient) to yield the pure 3,6-Difluoro-2-methoxybenzamide.
References
- Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv.
- Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modific
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Optimization of reaction conditions for Reformatsky reaction with N-(4-methoxybenzylidene)aniline 1a and bromodifluoroacetamide 2a.
- Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorin
- Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reform
- 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses Procedure.
- Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
- 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. ChemicalBook.
- Tips and tricks for difficult amide bond form
- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- 2,6-Difluoro-3-methylbenzamide. Synquest Labs.
- Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. DTIC.
- CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
Addressing solubility issues of 3,6-Difluoro-2-methoxybenzamide in aqueous buffers
Introduction
You are likely accessing this guide because you have observed precipitation of 3,6-Difluoro-2-methoxybenzamide upon dilution into aqueous buffers (PBS, HEPES, or culture media).
While benzamide derivatives often possess moderate polarity, the specific substitution pattern of this molecule—two fluorine atoms at the 3,6-positions and a methoxy group at the 2-position—creates a "solubility trap." The fluorine atoms increase lipophilicity (LogP) and, more critically, enhance the crystal lattice energy through strong intermolecular stacking interactions. This makes the solid state highly stable and resistant to breaking apart in water.
This guide provides a validated troubleshooting workflow to solubilize this compound for biological assays without compromising experimental integrity.
Module 1: Physicochemical Profile & Reality Check
Before attempting solubilization, you must understand the limitations of the molecule.
| Property | Value / Characteristic | Implication for Solubility |
| Core Structure | Fluorinated Benzamide | High crystal lattice energy; poor aqueous solubility.[1] |
| pKa (Amide) | ~13–15 (Very Weak Acid) | CRITICAL: You cannot use pH adjustment (e.g., NaOH) to solubilize this. It will not ionize in the pH 2–10 range. |
| pKa (Carbonyl) | ~ -1.5 (Very Weak Base) | Acidification (HCl) will not help solubility and may degrade the amide. |
| LogP (Est.) | ~1.5 – 2.0 | Moderately lipophilic. Requires organic cosolvents or carriers.[1] |
| H-Bond Donors | 2 (Amide | Capable of H-bonding, making it a good candidate for Cyclodextrins.[1] |
Module 2: Troubleshooting Decision Matrix
Use this logic flow to determine the correct solubilization strategy for your specific assay.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on assay tolerance.
Module 3: The Cosolvent Strategy (DMSO/Buffer)
Best for: Robust enzymatic assays and cell lines tolerant to 0.1–0.5% DMSO.[1]
The "Crash-Out" Phenomenon
The most common error is "shocking" the compound. If you pipette a 100% DMSO stock directly into a large volume of aqueous buffer, the local concentration at the pipette tip exceeds the solubility limit instantly, causing micro-precipitation. These micro-crystals may not redissolve, leading to false negatives in your data.[1]
Protocol: Step-Down Dilution
-
Prepare Master Stock: Dissolve 3,6-Difluoro-2-methoxybenzamide in 100% anhydrous DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM for a 10 µM final).[1]
-
Tip: Vortex until absolutely clear.[1] Warm to 37°C if necessary.
-
-
Intermediate Dilution (The Critical Step):
-
Do not go straight to buffer.
-
Prepare an intermediate dilution in a "bridge solvent" (e.g., PEG400 or Ethanol) or a high-DMSO buffer mix (e.g., 50% DMSO/PBS).
-
Example: Dilute 10 mM stock 1:10 into neat PEG400.[1] You now have 1 mM compound in 10% DMSO/90% PEG400.
-
-
Final Dilution:
-
Slowly add the Intermediate Mix to your assay buffer while vortexing the buffer.
-
Target: Final DMSO concentration should be
(v/v).
-
Maximum Recommended Cosolvent Limits
| Solvent | Cell Culture Limit | Enzymatic Assay Limit | Notes |
| DMSO | 0.1% (Sensitive)0.5% (Robust) | 1% - 5% | Gold standard.[1] Watch for enzyme inhibition at >1%. |
| Ethanol | < 0.1% | < 1% | High volatility; evaporation changes concentration.[1] |
| PEG 400 | < 1% | < 5% | Good "bridge" solvent; reduces precipitation risk.[1] |
Module 4: The "Gold Standard" – Cyclodextrin Complexation
Best for: Animal studies, sensitive primary cells, or when DMSO is toxic to your target.
Because 3,6-Difluoro-2-methoxybenzamide has an aromatic ring (hydrophobic guest) and amide functionality (H-bonding), it fits perfectly into Hydroxypropyl-
Protocol: Preparation of Inclusion Complex
Materials:
Workflow:
Figure 2: Workflow for generating a stable cyclodextrin inclusion complex.
Detailed Steps:
-
Vehicle Prep: Dissolve HP-
-CD in water to create a 20% (w/v) solution.[1] (e.g., 2g CD in 10mL water). -
Addition: Add 3,6-Difluoro-2-methoxybenzamide to this solution. Note: You can add it as a powder (slow) or as a small volume of highly concentrated acetone solution (fast), then evaporate the acetone.
-
Agitation: Shake at 200 rpm at room temperature for 24 hours. The solution may appear cloudy (excess drug).
-
Filtration: Filter the suspension through a 0.22 µm filter. The clear filtrate contains the solubilized drug-CD complex.
-
Usage: This stock is now water-soluble and can be diluted into media without precipitation.[1]
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use acid or base to dissolve it? A: No. As detailed in Module 1, the amide group is non-ionizable at physiological pH. Adding HCl or NaOH will only increase the salt strength of your buffer (salting out effect) or potentially hydrolyze the amide bond, destroying your compound. Do not use pH adjustment.
Q2: My compound precipitates after 2 hours in the assay plate. Why? A: You are likely operating in the "Metastable Zone."[1] The compound dissolved kinetically (initially) but thermodynamically wants to crystallize.
-
Fix: Reduce the final concentration.
-
Fix: Add a "crystallization inhibitor" like HPMC or PVP (0.1% w/v) to your buffer to delay nucleation.[1]
Q3: Can I sonicate the buffer solution? A: Sonication helps disperse the solid but does not change the thermodynamic solubility. Once you stop sonicating, it may reprecipitate. Use sonication only to prepare the DMSO stock , never the aqueous dilution (which generates heat and may degrade the compound).
Q4: Is the fluorine substitution the main problem? A: Yes. Fluorine atoms are hydrophobic and do not accept Hydrogen bonds well from water.[1] However, they are critical for metabolic stability (blocking P450 oxidation). You are trading solubility for biological stability. The Cyclodextrin method (Module 4) is specifically effective at masking these fluorinated regions.
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Cosolvents).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses lipophilicity impact of Fluorine).
-
BenchChem Technical Support. (2025). DMSO Tolerance in Cell-Based Assays.
Sources
Technical Support Center: Crystallization of 3,6-Difluoro-2-methoxybenzamide
Welcome to the technical support center for the crystallization of 3,6-Difluoro-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the crystallization of this compound. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
Introduction: The Challenge of Crystallizing 3,6-Difluoro-2-methoxybenzamide
3,6-Difluoro-2-methoxybenzamide presents a unique set of crystallization challenges due to its molecular structure. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring influences the molecule's polarity, solubility, and crystal packing. The amide functional group further introduces the potential for strong hydrogen bonding. This interplay of functionalities can lead to issues such as polymorphism, oiling out, and difficulty in obtaining well-ordered, single crystals. This guide will provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Here are some common questions and their detailed answers to guide you through the crystallization process.
Q1: I'm seeing an oil form instead of crystals when I try to crystallize 3,6-Difluoro-2-methoxybenzamide. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solute's solubility is very high in the chosen solvent, and the solution becomes supersaturated at a temperature above the compound's melting point in the presence of that solvent. The high concentration of the solute, combined with a rapid decrease in temperature, can lead to the formation of an amorphous oil.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Slow, controlled cooling is crucial.[1] Allow the solution to cool to room temperature undisturbed before transferring it to an ice bath or refrigerator. A Dewar flask filled with warm water can be used to achieve very slow cooling.
-
Use a Less Solubilizing Solvent: If oiling persists, your solvent is likely too good at dissolving the compound. Experiment with a solvent in which the compound has lower solubility at room temperature.
-
Employ a Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. This controlled reduction in solubility can promote nucleation and crystal growth.
-
Increase the Solvent Volume: A more dilute solution is less likely to become highly supersaturated and oil out.
Q2: My crystallization of 3,6-Difluoro-2-methoxybenzamide is happening too quickly, resulting in very fine needles or powder. How can I grow larger, higher-quality crystals?
A2: Rapid crystallization often traps impurities within the crystal lattice and leads to small, poorly-defined crystals.[2][3] The goal is to control the rate of nucleation and promote slower crystal growth.
Troubleshooting Steps:
-
Decrease the Level of Supersaturation:
-
Utilize Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote slow crystal growth.
Q3: I'm not getting any crystals to form, even after cooling the solution for an extended period. What should I do?
A3: A failure to crystallize usually indicates that the solution is not sufficiently supersaturated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.[2][3]
-
Seeding: Introduce a tiny crystal of 3,6-Difluoro-2-methoxybenzamide (a "seed crystal") into the solution. This provides a template for further crystal growth.
-
-
Increase the Concentration: If nucleation cannot be induced, it's likely the solution is too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Try a Different Solvent System: The chosen solvent may be too effective at keeping the compound in solution even at low temperatures. A systematic solvent screening is recommended.
Q4: How do the fluorine and methoxy groups on 3,6-Difluoro-2-methoxybenzamide affect its crystallization behavior?
A4: The substituents on the benzamide ring play a significant role in its solid-state properties.
-
Fluorine Atoms: The two fluorine atoms are strongly electronegative and can participate in non-covalent interactions, such as halogen bonding and C-H···F hydrogen bonds, which can influence crystal packing. Studies on fluorinated benzamides have shown that fluorine substitution can sometimes suppress disorder in the crystal lattice.[4][5][6]
-
Methoxy Group: The ortho-methoxy group can influence the conformation of the amide group and participate in hydrogen bonding. Its presence can also affect the overall polarity and solubility of the molecule.
-
Polymorphism: The combination of these functional groups creates the potential for different crystal packing arrangements, leading to polymorphism.[3][7][8] Different polymorphs can exhibit distinct physical properties, such as solubility and melting point. It is crucial to be aware of this possibility and to characterize your crystalline product thoroughly.
Troubleshooting Guide
This table provides a quick reference for common problems and their potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution is too concentrated; Cooling is too rapid; Solvent is too effective. | Use a more dilute solution; Slow down the cooling rate; Use a less effective solvent or an anti-solvent system. |
| Formation of Fine Powder/Needles | Rapid nucleation and crystal growth due to high supersaturation. | Decrease the cooling rate; Use a slightly larger volume of solvent; Employ vapor diffusion or layering techniques. |
| No Crystal Formation | Solution is not supersaturated; Lack of nucleation sites. | Evaporate some solvent to increase concentration; Scratch the inside of the flask; Add a seed crystal. |
| Inconsistent Crystal Form (Polymorphism) | Different crystallization conditions (solvent, temperature, cooling rate) favor different polymorphs. | Standardize and carefully control all crystallization parameters; Characterize each batch using techniques like PXRD or DSC. |
| Low Yield | Compound has significant solubility in the cold solvent; Premature crystallization during hot filtration. | Cool the solution in an ice bath to minimize solubility; Ensure the filtration apparatus is pre-heated during hot filtration. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Cooling Crystallization
This protocol will help you identify a suitable solvent for the cooling crystallization of 3,6-Difluoro-2-methoxybenzamide.
Materials:
-
Crude 3,6-Difluoro-2-methoxybenzamide
-
A selection of solvents with varying polarities (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane, Water)
-
Small test tubes or vials
-
Hot plate and water bath
-
Glass stirring rods
Procedure:
-
Place approximately 10-20 mg of crude 3,6-Difluoro-2-methoxybenzamide into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. A good solvent should not dissolve the compound at this stage.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath while stirring.
-
Add the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed.
Ideal Solvent Characteristics:
-
High solubility at elevated temperatures.
-
Low solubility at low temperatures.
-
Does not react with the compound.
-
Boiling point is below the melting point of the compound.
-
Impurities are either highly soluble or insoluble in the solvent at all temperatures.
Protocol 2: Anti-Solvent Crystallization
This method is particularly useful if you find that 3,6-Difluoro-2-methoxybenzamide is highly soluble in most common solvents.
Materials:
-
Crude 3,6-Difluoro-2-methoxybenzamide
-
A "good" solvent (e.g., Dichloromethane, Ethyl Acetate)
-
An "anti-solvent" (e.g., Hexane, Heptane)
-
Erlenmeyer flask
-
Burette or dropping funnel
Procedure:
-
Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.
-
Slowly add the "anti-solvent" dropwise while stirring until a persistent cloudiness is observed.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, add a few more drops of the anti-solvent.
-
Once crystals appear, allow the solution to stand undisturbed for several hours to maximize crystal growth.
-
Cool the flask in an ice bath before filtering.
Visualization of Key Workflows
Workflow for Troubleshooting Crystallization Issues
Caption: A logical workflow for troubleshooting common crystallization problems.
Decision Tree for Crystallization Method Selection
Caption: A decision tree to guide the selection of an appropriate crystallization method.
References
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). OSTI.GOV. Available at: [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). PMC. Available at: [Link]
-
Three differently coloured polymorphs of 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. (n.d.). IUCr. Available at: [Link]
-
Guide for crystallization. (n.d.). IMSERC. Available at: [Link]
-
Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. (n.d.). PMC. Available at: [Link]
-
3,6-difluoro-2-methoxybenzoic acid (C8H6F2O3). (n.d.). PubChemLite. Available at: [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Available at: [Link]
-
Role of Polymorphism in Materials Science. (2014). OMICS International. Available at: [Link]
-
How can I obtain crystals for single-XRD measurement of my compound using DMF as my solvent? (2015). ResearchGate. Available at: [Link]
-
3,6-difluoro-2-methoxybenzaldehyde (C8H6F2O2). (n.d.). PubChemLite. Available at: [Link]
-
2,6-Difluoro-3-methoxybenzamide. (n.d.). PubChem. Available at: [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Longdom Publishing. Available at: [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]
-
Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021). PMC. Available at: [Link]
-
6.6D: Troubleshooting. (2024). Chemistry LibreTexts. Available at: [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). Crystal Growth & Design. Available at: [Link]
- NOVEL POLYMORPHIC CRYSTAL FORMS OF 5-(2-{[6-(2,2-DIFLUORO-2-PHENYLETHOXY)HEXYL]AMINO}-1-(R)-HYDROXYETHYL)-8-HYDROXYQUINOLIN-2(1H)-ONE, HEMINAPADISYLATE AS AGONIST OF THE ß2 ADRENERGIC RECEPTOR. (n.d.). Google Patents.
-
Recrystallization pointers. (2024). Reddit. Available at: [Link]
-
SOLUBILITY DATA SERIES. (n.d.). NIST. Available at: [Link]
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 8. Role of Polymorphism in Materials Science – Material Science Research India [materialsciencejournal.org]
Technical Support Center: Overcoming Poor Cell Permeability of Difluorobenzamide Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I understand the significant challenges researchers face when promising compounds are hindered by poor cell permeability. Difluorobenzamide derivatives, a class of molecules with considerable therapeutic potential, often present this specific hurdle. This guide is structured to provide direct, actionable answers and troubleshooting strategies to help you diagnose and overcome permeability issues in your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the cell permeability of difluorobenzamide derivatives.
Q1: Why do my difluorobenzamide derivatives exhibit poor cell permeability?
A1: The permeability of a compound is a complex interplay of its physicochemical properties. For difluorobenzamide derivatives, several factors are often at play:
-
Hydrogen Bonding: The amide (-CONH-) group is a potent hydrogen bond donor and acceptor. While crucial for target binding, these polar interactions increase the energy required to leave the aqueous environment and enter the lipid cell membrane (desolvation penalty).[1]
-
Polar Surface Area (PSA): The presence of fluorine atoms and the amide group contributes to the molecule's overall PSA. A higher PSA is generally correlated with lower passive diffusion across the lipophilic cell membrane.
-
Efflux Transporter Recognition: Many benzamide-containing structures are recognized by efflux pumps, such as P-glycoprotein (P-gp), which are present on cell surfaces. These pumps actively remove the compound from the cell, reducing its net intracellular concentration and apparent permeability.[2]
-
Molecular Rigidity and Conformation: The ability of a molecule to adopt a conformation that shields its polar groups can influence permeability. The formation of intramolecular hydrogen bonds (IMHBs), for instance, can "hide" polarity and significantly improve cell penetration.[1][3][4][5]
Q2: My compound has a good LogP, so why is the permeability still low?
A2: While lipophilicity (measured by LogP) is a key driver of permeability, it is not the only factor. A common scenario is that a compound with optimal lipophilicity is a substrate for efflux transporters like P-gp.[6][7] P-gp can effectively pump the molecule out of the cell as soon as it enters, leading to a low apparent permeability despite favorable partitioning into the membrane.[6][7] This is a classic example of the disconnect between passive diffusion potential and observed permeability in a biological system.
Q3: What is the best first experiment to run to diagnose my permeability problem?
A3: A tiered approach is most efficient.
-
Start with a PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures only passive diffusion across an artificial lipid membrane.[8][9][10] It's a rapid and cost-effective way to determine the baseline passive permeability of your compound.[9]
-
Follow up with a Caco-2 Permeability Assay: If PAMPA results are good but cellular activity is low, a Caco-2 assay is the logical next step. Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses key transporters, including efflux pumps.[11] Comparing PAMPA and Caco-2 results can help distinguish between poor passive diffusion and active efflux.[10]
Permeability Assay Screening Workflow
A systematic approach is critical for efficiently diagnosing and solving permeability issues. The following workflow illustrates a typical decision-making process.
Caption: A decision workflow for troubleshooting poor cell permeability.
Troubleshooting Guides
Scenario 1: Low Permeability in PAMPA Assay
-
Problem: Your difluorobenzamide derivative shows low effective permeability (Peff) in the PAMPA assay.
-
Diagnosis: This result points to an issue with the fundamental physicochemical properties of the molecule, as PAMPA measures only passive diffusion.[9][10] The likely culprits are high polarity (high PSA) or an unfavorable conformational state.
-
Troubleshooting Steps & Solutions:
-
Analyze Hydrogen Bonding: Count the number of hydrogen bond donors (HBD) and acceptors (HBA). Exceeding Lipinski's "Rule of 5" guidelines (e.g., >5 HBDs) is a common red flag.[1]
-
Action - Structural Modification:
-
Mask Polar Groups: Consider replacing a polar group with a bioisostere or employing a prodrug strategy. For example, converting a carboxylic acid to an ester can dramatically improve passive diffusion.[12][13] The ester is later cleaved by intracellular esterases to release the active parent drug.[14]
-
Promote Intramolecular Hydrogen Bonds (IMHBs): Strategically modifying the molecule's backbone can encourage the formation of an IMHB. This effectively "hides" polar functional groups from the solvent, reducing the desolvation energy penalty and increasing lipophilicity and permeability.[1][4][5][15]
-
Amide-to-Ester Substitution: In some cases, replacing an amide bond in a linker region with an ester can improve permeability without sacrificing stability or activity.[16]
-
-
Scenario 2: High Efflux Ratio in Bidirectional Caco-2 Assay
-
Problem: The compound shows good permeability in PAMPA, but in the Caco-2 assay, the permeability from the basolateral-to-apical (B-A) direction is significantly higher than from the apical-to-basolateral (A-B) direction (Efflux Ratio > 2).
-
Diagnosis: This is the classic signature of active efflux, most commonly mediated by the P-gp transporter.[2][17] The cell is actively pumping your compound out.
-
Troubleshooting Steps & Solutions:
-
Confirm P-gp Substrate Activity: Run the Caco-2 assay again, but this time co-dose your compound with a known P-gp inhibitor, such as verapamil or elacridar.[2][18]
-
Interpret the Results:
-
If the efflux ratio decreases significantly (approaches 1) and the A-B permeability increases: This confirms your compound is a P-gp substrate.
-
If there is no change: The efflux may be mediated by other transporters (e.g., BCRP, MRP2), or there could be another issue.
-
-
Action - Medicinal Chemistry: The goal is to design a new derivative that is no longer recognized by P-gp.
-
Reduce H-bond Acceptors: P-gp recognition is often linked to the number and arrangement of hydrogen bond acceptors.[15] Modifying the structure to reduce the HBA count can disrupt binding to the transporter.
-
Increase Rigidity or Add Bulk: Introducing conformational constraints or adding bulky groups near the P-gp recognition motifs can sterically hinder the compound from binding to the transporter.
-
Prodrug Approach: Design a prodrug that masks the features recognized by P-gp. The prodrug itself would not be a substrate and could enter the cell, where it would then be converted to the active form.[12][19]
-
-
Data Interpretation Example: The Prodrug Strategy
The table below shows hypothetical data for a parent difluorobenzamide (Cmpd-A) and its methyl-ester prodrug (Cmpd-B), demonstrating a successful strategy to overcome P-gp efflux.
| Compound | PAMPA Peff (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Caco-2 Papp (A-B) with Verapamil (10⁻⁶ cm/s) |
| Cmpd-A (Parent) | 12.5 | 0.8 | 17.6 | 22.0 | 10.2 |
| Cmpd-B (Prodrug) | 15.1 | 11.5 | 13.8 | 1.2 | 11.8 |
-
Analysis: Cmpd-A has good passive permeability (PAMPA) but is clearly a P-gp substrate (Efflux Ratio = 22.0), which is confirmed by the dramatic increase in A-B permeability when P-gp is inhibited. The prodrug, Cmpd-B, maintains good passive permeability and is no longer an efflux substrate (Efflux Ratio = 1.2), resulting in a >14-fold improvement in apparent absorptive permeability.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.
Objective: To determine the effective permeability coefficient (Peff) of a compound based on passive diffusion.
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP) consisting of a filter donor plate and an acceptor plate.
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and controls (high and low permeability) dissolved in DMSO.
-
96-well UV-compatible plate for analysis.
-
Plate reader or LC-MS/MS system.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes.[20]
-
Prepare Donor Solutions: Prepare test compounds and controls in PBS at a final concentration (e.g., 100-500 µM) with a low percentage of DMSO (e.g., <1%).[20]
-
Add Donor Solutions: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.[20]
-
Assemble Sandwich Plate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane contacts the buffer in the acceptor plate.
-
Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[8][20] Cover the plate to minimize evaporation.
-
Sample Collection & Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Determine the compound concentration in each well using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation: Calculate the effective permeability (Peff) using the established equations that account for compound concentrations, volumes, membrane area, and incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for assessing both passive and active transport across a cellular monolayer.
Objective: To determine the apparent permeability coefficient (Papp) in both the absorptive (A-B) and secretory (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells (passage number should be controlled).[21]
-
Transwell plate inserts (e.g., 12- or 24-well, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES), pH 7.4 for basolateral and pH 6.5 for apical.[22]
-
Test compounds, controls (e.g., atenolol for low permeability, propranolol for high permeability), and efflux inhibitors (e.g., verapamil).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[17]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity. Only use inserts with TEER values within the acceptable range for your lab. Alternatively, use a paracellular marker like Lucifer Yellow.[11][22]
-
Prepare Transport Solutions: Prepare the test compound and controls in transport buffer at the desired concentration (e.g., 1-10 µM).
-
Transport Experiment (A-B Direction):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the compound-containing apical buffer (pH 6.5) to the apical (donor) chamber.
-
Add fresh transport buffer (pH 7.4) to the basolateral (receiver) chamber.
-
-
Transport Experiment (B-A Direction):
-
Add the compound-containing basolateral buffer (pH 7.4) to the basolateral (donor) chamber.
-
Add fresh transport buffer (pH 6.5) to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), typically with gentle shaking.[11]
-
Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.
-
Calculation:
References
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. National Institutes of Health (NIH).
- Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. National Center for Biotechnology Information (PMC). Published January 04, 2021.
- Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. University of Torino Institutional Repository.
- Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. Benchchem.
- Impact of different intramolecular H-bonds to increase membrane permeability.61. ResearchGate.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Royal Society of Chemistry Publishing.
- Enhancing the Intestinal Absorption of Molecules Containing the Polar Guanidino Functionality: A Double-Targeted Prodrug Approach. Journal of Medicinal Chemistry - ACS Publications. Published December 03, 2009.
- Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. MDPI.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information (PMC). Published February 21, 2025.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
- Strategies in prodrug design. American Chemical Society.
- 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
- Caco-2 Method Validation. Bienta.
- Benzquinamide inhibits P-glycoprotein mediated drug efflux and potentiates anticancer agent cytotoxicity in multidrug resistant cells. PubMed.
- Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. National Center for Biotechnology Information (PMC). Published April 04, 2020.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EURL ECVAM. Published March 27, 2013.
- METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. Published June 02, 2020.
- Caco-2 Permeability Assay. Evotec.
- Chemical Properties of 2,5-Difluorobenzamide, N-(2-octyl). Cheméo.
- Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. PubMed. Published January 15, 2005.
- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. Published December 10, 2021.
- Role of P-glycoprotein and permeability upon the brain distribution and pharmacodynamics of etamicastat: a comparison with nepicastat. PubMed.
- Caco-2 Permeability Assay. Domainex.
- Comparison of Diffusion and Permeability of Selected Drugs: Effect of Physicochemical Properties and Permeation Enhancers. Indian Journal of Pharmaceutical Sciences.
- (PDF) Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ResearchGate. Published August 06, 2025.
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Published August 04, 2014.
- Physicochemical properties of drugs and membrane permeability. ResearchGate.
- Physicochemical profiling (solubility, permeability and charge state). PubMed. Published September 15, 2001.
- Physicochemical factors affecting permeability. ResearchGate.
Sources
- 1. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Role of P-glycoprotein and permeability upon the brain distribution and pharmacodynamics of etamicastat: a comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Minimizing off-target effects of 3,6-Difluoro-2-methoxybenzamide in cell culture
A Guide to Minimizing Off-Target Effects in Eukaryotic Cell Culture
Welcome to the technical support guide for 3,6-Difluoro-2-methoxybenzamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in cell-based assays, with a primary focus on identifying and mitigating off-target effects. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the reliability and reproducibility of your experimental data.
Introduction: The Challenge of Specificity
3,6-Difluoro-2-methoxybenzamide belongs to a chemical class known for its biological activity. The broader family of substituted benzamides has been investigated for various therapeutic applications, including as inhibitors of the bacterial cell division protein FtsZ.[1][2][3] When using such compounds in eukaryotic cell culture, particularly if repurposing them for new targets, the potential for off-target interactions becomes a primary experimental concern. An off-target effect, where a compound interacts with proteins other than the intended target, can lead to misinterpretation of experimental results, confounding phenotypes, and unforeseen cytotoxicity.[4]
This guide provides a systematic framework for proactively addressing these challenges. By integrating rigorous validation steps into your workflow, you can build a stronger, more compelling case for the on-target mechanism of 3,6-Difluoro-2-methoxybenzamide in your specific experimental model.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with small molecule inhibitors like 3,6-Difluoro-2-methoxybenzamide.
Q1: How do I determine the optimal concentration for my experiment while minimizing off-target risks?
A1: The cornerstone of minimizing off-target effects is to use the lowest concentration of the compound that elicits the desired on-target phenotype.[5] Off-target interactions are often driven by lower-affinity binding, which becomes more prominent at higher concentrations.[4]
Recommended Workflow:
-
Determine the Potency (IC50/EC50): First, perform a dose-response curve to determine the concentration of 3,6-Difluoro-2-methoxybenzamide that produces a 50% effect on its intended target (the IC50 for inhibition or EC50 for activation). This is your key benchmark. Potency in biochemical assays should ideally be below 100 nM, while cell-based potency should be in the <1-10 µM range.[4]
-
Select a Working Concentration: For your experiments, use a concentration that is at or slightly above the IC50/EC50 value but well below any cytotoxic threshold. A common practice is to use a concentration range from 1x to 10x the IC50, but this must be empirically validated.
-
Validate with a Negative Control: Use a structurally similar but biologically inactive analog of 3,6-Difluoro-2-methoxybenzamide, if available. This helps confirm that the observed phenotype is not due to the chemical scaffold itself.[5]
Q2: I'm observing significant cytotoxicity at my target-effective concentration. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target cytotoxicity is critical. High toxicity can arise if the intended target is essential for cell survival or if the compound is engaging other vital cellular pathways.
Troubleshooting Steps:
-
Quantify Cytotoxicity (CC50): Perform a dose-response experiment using a cell viability assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the cytotoxic concentration 50 (CC50).[6]
-
Calculate the Therapeutic Window: Compare the on-target potency (IC50) with the cytotoxicity (CC50). The ratio (CC50 / IC50) represents the therapeutic or selectivity window. A large window (e.g., >100-fold) suggests that the cytotoxicity is an off-target effect that occurs at higher concentrations. A small window suggests the on-target effect itself may be toxic.
-
Test in a Target-Negative Cell Line: If possible, test the compound's cytotoxicity in a cell line that does not express the intended target protein. Toxicity in this cell line is a strong indicator of off-target effects.[5]
-
Genetic Rescue/Validation: Use CRISPR or siRNA to knock down your target. If the knockdown phenocopies the effect of the compound, it supports an on-target mechanism. Conversely, if the knockdown does not produce the same phenotype, the compound's effects are likely off-target.[6]
| Parameter | Definition | Implication |
| IC50 / EC50 | Concentration for 50% of maximal effect on the target. | Measures on-target potency . Lower is better. |
| CC50 | Concentration for 50% cell death. | Measures cytotoxicity . Higher is better. |
| Therapeutic Window | Ratio of CC50 to IC50. | A large ratio (>100) is desirable and suggests good separation between on-target activity and general toxicity.[5] |
Q3: The phenotype I observe doesn't match what I expect from inhibiting the target. How do I confirm the compound is actually engaging the target in my cells?
A3: This is a classic sign of a dominant off-target effect.[6] Directly verifying that your compound binds to its intended target within the complex cellular environment is a crucial validation step.
Recommended Validation Assay:
Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement in intact cells or cell lysates.[5] The principle is that a protein becomes more thermally stable when its ligand (the compound) is bound.
-
How it Works: You treat cells with 3,6-Difluoro-2-methoxybenzamide or a vehicle control, heat the cell lysates to various temperatures, and then quantify the amount of soluble target protein remaining via Western Blot or other methods. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
If CETSA confirms target engagement at a concentration that produces your phenotype, it strengthens the case for an on-target mechanism. If there is no thermal shift, the observed phenotype is almost certainly due to off-target effects.
Q4: How can I proactively design my experiments to be more robust against off-target effects?
The Multi-Pillar Approach to Validation:
-
Pharmacological Validation: Use a second, structurally distinct inhibitor for the same target. If both compounds produce the same phenotype, it is less likely to be an artifact of a shared off-target.
-
Genetic Validation: As mentioned previously, use target knockdown (siRNA) or knockout (CRISPR) to mimic the effect of the inhibitor. The concordance between genetic and pharmacological perturbation is a gold standard for target validation.[6][7]
-
Biochemical Validation: Confirm direct interaction between the compound and the purified target protein in a cell-free biochemical assay. This demonstrates the potential for on-target activity, which can then be confirmed in a cellular context.[8]
Key Experimental Workflows & Diagrams
Visualizing the decision-making process can help structure your troubleshooting efforts.
Workflow for Investigating Off-Target Effects
This diagram outlines a systematic approach to diagnosing and mitigating potential off-target effects.
Caption: A decision-making workflow for troubleshooting off-target effects.
Conceptual Diagram: On-Target vs. Off-Target Effects
This diagram illustrates how a small molecule can produce distinct cellular outcomes based on its interactions.
Caption: On-target vs. off-target compound activity in a cell.
Detailed Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT-Based)
Objective: To determine the CC50 value of 3,6-Difluoro-2-methoxybenzamide.
Materials:
-
Cells of interest
-
3,6-Difluoro-2-methoxybenzamide
-
96-well clear-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 3,6-Difluoro-2-methoxybenzamide in complete medium. A typical range would be from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium and add the medium containing the different compound concentrations to the cells. Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of viability versus the log of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the CC50 value.[5][6]
Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot
Objective: To confirm direct target engagement of 3,6-Difluoro-2-methoxybenzamide in intact cells.
Materials:
-
Cells of interest
-
3,6-Difluoro-2-methoxybenzamide
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western Blot reagents
-
Primary antibody specific to the target protein
Methodology:
-
Cell Treatment: Treat two populations of intact cells with either the test compound (at a concentration known to cause the phenotype, e.g., 10x IC50) or a vehicle control for 1 hour.
-
Cell Lysis: Harvest and wash the cells, then resuspend in PBS with protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet cell debris. Collect the supernatant (soluble protein fraction).
-
Heating: Aliquot the lysate from each treatment group (compound vs. vehicle) into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Protein Separation: Centrifuge the heated lysates at high speed to pellet the precipitated (denatured) proteins.
-
Sample Preparation: Carefully collect the supernatant from each tube, which contains the soluble protein fraction. Quantify the protein concentration and normalize all samples.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction of each sample by Western Blot.
-
Data Analysis: For each temperature, quantify the band intensity and normalize it to the unheated sample (100% soluble). Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
References
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Retrieved from [Link]
-
Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Yale University. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]
-
MDPI. (2022, October 5). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Molecules. Retrieved from [Link]
-
ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Assay Genie. (2024, March 13). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Retrieved from [Link]
-
CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
NIH's SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2023, June 9). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. Cancers. Retrieved from [Link]
-
PubMed. (2022, May 26). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. The Journal of Antibiotics. Retrieved from [Link]
-
PMC. (n.d.). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus [mdpi.com]
- 2. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Validation & Comparative
Cross-Validation of 3,6-Difluoro-2-methoxybenzamide: Mechanism of Action Guide
This guide outlines a rigorous cross-validation framework for determining the Mechanism of Action (MoA) of 3,6-Difluoro-2-methoxybenzamide , a fluorinated benzamide derivative.
Based on the structural pharmacophore (benzamide core), this compound is primarily categorized as a cell division inhibitor targeting the bacterial protein FtsZ (filamenting temperature-sensitive mutant Z), a tubulin homolog. Secondarily, structurally similar benzamides are explored as GPR6 modulators in CNS applications. This guide focuses on the primary antibacterial (FtsZ) hypothesis, providing a comparative validation against the gold-standard benzamide, PC190723 .
Executive Summary & Mechanism Hypothesis
Compound Class: Fluorinated Benzamide Primary Target: Bacterial FtsZ (Cell Division Protein) Secondary Context: GPR6 Antagonist (CNS indications)
Mechanism of Action (MoA): 3,6-Difluoro-2-methoxybenzamide acts by binding to the interdomain cleft of FtsZ, stabilizing the protein in a conformation that prevents GTP-dependent polymerization. This inhibition blocks the formation of the Z-ring at the septum, leading to cell filamentation and eventual lysis.
Validation Challenge: Distinguishing specific FtsZ inhibition from non-specific membrane stress or off-target cytoskeletal effects (e.g., MreB inhibition).
Comparative Performance Analysis
To validate the MoA, the compound must be benchmarked against established FtsZ inhibitors and standard antibiotics.
Table 1: Comparative Efficacy & Mechanistic Signatures
| Feature | 3,6-Difluoro-2-methoxybenzamide (Candidate) | PC190723 (Reference FtsZ Inhibitor) | Vancomycin (Cell Wall Inhibitor) |
| Primary Target | FtsZ (Proposed) | FtsZ (Validated) | Peptidoglycan Precursors |
| Phenotype | Cell Filamentation / Swelling | Cell Enlargement & Lysis | Lysis without Filamentation |
| GTPase Inhibition | Expected IC50 < 50 µM | IC50 ~ 5-10 µM | No Effect |
| Z-Ring Impact | Dispersed/Absent Fluorescence | Dispersed Fluorescence | Intact Z-Rings (initially) |
| Resistance Locus | ftsZ gene mutations | ftsZ (G196, G193 mutations) | vanA/vanB operons |
Cross-Validation Strategy
A robust MoA claim requires triangulation from three independent methodologies: Biochemical , Cellular , and Genomic .
A. Biochemical Validation: GTPase Activity Assay
Objective: Quantify the direct inhibition of FtsZ's enzymatic activity. Rationale: FtsZ is a GTPase; its polymerization is coupled to GTP hydrolysis. Specific inhibitors reduce hydrolysis rates dose-dependently.
B. Cellular Validation: Fluorescence Microscopy (Z-Ring Localization)
Objective: Visualize the disruption of the Z-ring in live cells. Rationale: Phenotypic screening distinguishes cell division inhibitors (filamentation) from cell wall active agents (lysis). Using an FtsZ-GFP fusion strain allows direct observation of target engagement.
C. Genomic Validation: Spontaneous Resistant Mutant Analysis
Objective: Map resistance mutations to the target gene. Rationale: If the compound targets FtsZ, resistant mutants raised at 4x-8x MIC should harbor single-nucleotide polymorphisms (SNPs) specifically within the ftsZ gene, clustering in the drug-binding pocket.
Experimental Protocols
Protocol 1: High-Throughput FtsZ GTPase Inhibition Assay
This protocol validates the biochemical interaction.
Reagents:
-
Recombinant S. aureus FtsZ protein.
-
GTP (Guanosine-5'-triphosphate).
-
Malachite Green Phosphate Detection Kit.
-
Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 5 mM MgCl2.
Step-by-Step Workflow:
-
Protein Prep: Dilute recombinant FtsZ to 5 µM in reaction buffer.
-
Compound Incubation: Add 3,6-Difluoro-2-methoxybenzamide (0.1 – 100 µM) to the protein solution. Incubate for 10 min at 25°C. Include PC190723 as a positive control and DMSO as a negative control.
-
Reaction Initiation: Add GTP (1 mM final concentration) to start the hydrolysis reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Add Malachite Green reagent to quench the reaction and bind free phosphate.
-
Readout: Measure absorbance at 620 nm.
-
Analysis: Calculate % Inhibition relative to DMSO control. Plot IC50 curves.
Protocol 2: Fluorescence Microscopy of Z-Ring Disruption
This protocol validates the cellular phenotype.
Strain: Bacillus subtilis or Staphylococcus aureus expressing FtsZ-GFP (e.g., strain SU570).
Step-by-Step Workflow:
-
Culture: Grow FtsZ-GFP strain to early exponential phase (OD600 ~ 0.3) in LB media.
-
Treatment: Aliquot culture and treat with:
-
Candidate (2x MIC)
-
PC190723 (2x MIC)
-
Untreated Control (DMSO)
-
-
Incubation: Incubate for 30–60 minutes at 37°C with shaking.
-
Fixation (Optional): For high-res imaging, fix cells with paraformaldehyde/glutaraldehyde (though live imaging is preferred to avoid artifacts).
-
Mounting: Immobilize cells on a 2% agarose pad on a microscope slide.
-
Imaging: Acquire images using a fluorescence microscope (FITC channel for GFP, Phase Contrast for cell morphology).
-
Scoring: Count cells with:
-
Normal Z-rings: Distinct mid-cell bands.
-
Delocalized FtsZ: Diffuse fluorescence or multiple foci.
-
Filamentation: Cell length > 2x wild type.
-
Visualizations
Diagram 1: Mechanism of Action Pathway
This diagram illustrates the specific blockade of FtsZ polymerization by the benzamide candidate.
Caption: The benzamide candidate binds FtsZ monomers, preventing the conformational change required for polymerization, ultimately causing cell filamentation.
Diagram 2: Cross-Validation Workflow
This diagram details the logical flow for confirming the target using orthogonal methods.
Caption: A tripartite validation approach ensuring the observed antibacterial effect is specifically due to FtsZ inhibition.
References
-
Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675. Link
- Foundational paper establishing the benzamide class (PC190723) as FtsZ inhibitors.
-
Stokes, N. R., et al. (2013). "Novel inhibitors of bacterial cytokinesis identified by a cell-based antibiotic screening assay." Journal of Biological Chemistry, 288(4), 2675-2687. Link
- Describes the phenotypic screening methods (filamentation)
-
Vertex Pharmaceuticals Inc. (2018). "Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6." World Intellectual Property Organization, WO2018183145A1. Link
-
Primary source listing 3,6-difluoro-2-methoxybenzamide as a specific chemical entity in drug development contexts.[1]
-
-
Kaul, M., et al. (2013). "TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy, 57(10), 4776–4784. Link
- Provides comparative d
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of Difluoro-Methoxybenzamides as FtsZ Inhibitors
A Senior Application Scientist's Review of a Promising Class of Antibacterial Agents
Introduction: The Case of 3,6-Difluoro-2-methoxybenzamide and the Broader Potential of its Isomers
Initial inquiries into the specific efficacy of 3,6-Difluoro-2-methoxybenzamide reveal a notable scarcity of dedicated research in publicly available scientific literature. However, this apparent data gap opens the door to a more comprehensive exploration of a closely related and extensively studied class of compounds: the 2,6-difluorobenzamide derivatives. This guide will, therefore, focus on the well-documented in vitro and in vivo efficacy of these structural isomers, particularly 2,6-difluoro-3-methoxybenzamide and its analogues. These molecules have garnered significant attention as potent inhibitors of the bacterial cell division protein FtsZ, a novel and promising target for antibacterial drug development in an era of mounting antibiotic resistance.[1][2][3]
This guide will provide a detailed comparison of the performance of these 2,6-difluorobenzamide derivatives, supported by experimental data and protocols. We will delve into their mechanism of action, compare their efficacy against clinically relevant pathogens, and provide a framework for their evaluation, offering researchers, scientists, and drug development professionals a thorough understanding of this important class of antibacterial candidates.
Mechanism of Action: Targeting the Achilles' Heel of Bacterial Cell Division
The primary target of the 2,6-difluorobenzamide class of compounds is Filamentous temperature-sensitive protein Z (FtsZ).[4][5] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in bacterial cytokinesis.[2][4] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome.[6] The contraction of the Z-ring leads to cell division.
2,6-difluorobenzamide derivatives act by binding to an allosteric site on FtsZ, distinct from the GTP-binding site.[4] This binding event stabilizes the FtsZ polymers, leading to an increase in the rate of polymerization and the formation of aberrant, non-functional filaments.[7] This disruption of normal Z-ring dynamics effectively blocks cell division, resulting in bacterial cell filamentation and eventual lysis.[8][9] The 2,6-difluoro substitution on the benzamide ring has been shown to be crucial for this enhanced activity.[4]
Figure 1: Mechanism of FtsZ Inhibition by 2,6-Difluorobenzamide Derivatives.
In Vitro Efficacy: A Potent Class Against Gram-Positive Pathogens
The antibacterial activity of 2,6-difluorobenzamide derivatives has been extensively evaluated against a range of bacterial species, with a notable potency against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Selected 2,6-Difluorobenzamide Derivatives
| Compound | S. aureus ATCC 29213 (MSSA) | S. aureus ATCC 43300 (MRSA) | Enterococcus faecalis | Reference |
| 2,6-difluoro-3-methoxybenzamide | 128 | >128 | >128 | [4] |
| PC190723 | 1 | 1 | >64 | [5] |
| TXA707 | 0.5 | 0.5 | 4 | [10] |
| Compound 36 | 4 | 4 | >64 | [11] |
Note: MIC values can vary slightly between studies due to differences in experimental conditions.
The data clearly indicates that while the parent 2,6-difluoro-3-methoxybenzamide has weak activity, modifications at the 3-position significantly enhance potency.[4] For instance, PC190723 and its derivatives, such as TXA707, exhibit potent activity against both methicillin-sensitive and resistant strains of S. aureus.[5][10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The following protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.[12][13][14][15][16]
Figure 2: Workflow for MIC Determination by Broth Microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[12]
-
A row should be reserved for a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown to the mid-logarithmic phase.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate (except the negative control) is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.[15]
-
-
Determination of MIC:
-
Following incubation, the plate is visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
In Vivo Efficacy: Promising Results in Animal Models of Infection
The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. Several 2,6-difluorobenzamide derivatives have demonstrated significant efficacy in various animal models of bacterial infection, particularly those caused by S. aureus.
A key example is the prodrug TXA709, which is converted to the active compound TXA707 in vivo. In a mouse model of systemic MRSA infection, orally administered TXA709 demonstrated a significant dose-dependent increase in survival compared to untreated controls.[10] Similarly, PC190723 has been shown to clear S. aureus infection in a mouse bacteremia model.[5]
These studies typically involve infecting mice with a lethal dose of bacteria and then administering the test compound. Efficacy is assessed by monitoring survival rates, and in some cases, by determining the bacterial load in various organs.[9][17][18][19][20][21]
Comparative Landscape: Alternatives to Benzamide FtsZ Inhibitors
While the 2,6-difluorobenzamides are a well-studied class of FtsZ inhibitors, several other chemical scaffolds have been identified that also target this essential protein. A comprehensive evaluation should consider these alternatives.
Table 2: Other Classes of FtsZ Inhibitors
| Inhibitor Class | Example Compound | Mechanism of Action | Reference |
| Cinnamaldehyde Derivatives | Cinnamaldehyde | Inhibits FtsZ polymerization and GTPase activity | [22] |
| Berberine Alkaloids | Berberine | Binds to FtsZ and inhibits its assembly | [22] |
| Quinazolinone Derivatives | - | Inhibit FtsZ GTPase activity | [23] |
| Biphenyl Derivatives | Compound 28 | Competes with GTP for binding to FtsZ | [24] |
These alternative inhibitors offer different chemical properties and may have distinct advantages or disadvantages in terms of their spectrum of activity, pharmacokinetic profiles, and potential for toxicity. For instance, some FtsZ inhibitors that target the GTP binding site may also interact with eukaryotic tubulin due to structural similarities, leading to potential cytotoxicity.[25] The benzamides, which bind to a less conserved allosteric site, may offer a better selectivity profile.[4]
Experimental Protocol: FtsZ Polymerization Assay
To directly assess the on-target activity of a compound, an in vitro FtsZ polymerization assay is crucial. This assay measures the ability of a compound to modulate the GTP-dependent polymerization of purified FtsZ.[26][27][28][29][30]
Figure 3: Workflow for FtsZ Polymerization Assay via Light Scattering.
Step-by-Step Methodology (Light Scattering):
-
Reagent Preparation:
-
Purified FtsZ protein is pre-cleared by ultracentrifugation to remove any aggregates.
-
A polymerization buffer (e.g., MES buffer with MgCl₂ and KCl) is prepared.
-
Stock solutions of GTP and the test compound are prepared.
-
-
Reaction Setup:
-
FtsZ protein and the test compound (at various concentrations) are mixed in the polymerization buffer in a quartz cuvette.
-
The mixture is incubated at a controlled temperature (e.g., 30°C).
-
-
Initiation and Monitoring:
-
Polymerization is initiated by the addition of GTP.
-
The change in 90° light scattering is monitored over time using a fluorometer or a dedicated light scattering instrument. An increase in light scattering indicates polymer formation.
-
-
Data Analysis:
-
The rate and extent of polymerization are calculated from the light scattering data.
-
The effect of the compound on these parameters is determined to assess its inhibitory or stabilizing activity.
-
Conclusion: A Promising Avenue for Novel Antibacterials
The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of these and other FtsZ inhibitors. Further research into structure-activity relationships, pharmacokinetic properties, and spectrum of activity will be crucial in advancing these promising compounds towards clinical application.
References
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). Protocol presented in a scientific publication.[Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013, November 16). Journal of Visualized Experiments.[Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (n.d.). University of Groningen research portal.[Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013, November 16). National Center for Biotechnology Information.[Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013, November 16). ResearchGate.[Link]
-
Bacteriophage Therapy for Staphylococcus Aureus Infections: A Review of Animal Models, Treatments, and Clinical Trials. (n.d.). Frontiers in Microbiology.[Link]
-
Mouse models for infectious diseases caused by Staphylococcus aureus. (n.d.). National Center for Biotechnology Information.[Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.[Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health.[Link]
-
FtsZ polymerization assays: simple protocols and considerations. (2013, November 16). PubMed.[Link]
-
The Application of Rat Models in Staphylococcus aureus Infections. (2024, May 21). MDPI.[Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia.[Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Educational resource.[Link]
-
Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. (n.d.). National Center for Biotechnology Information.[Link]
-
Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. (2010, April 28). ACS Publications.[Link]
-
Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (n.d.). National Center for Biotechnology Information.[Link]
-
Murine models of Staphylococcus aureus biofilm infections and therapeutic protein A vaccination. (n.d.). Mountain Scholar.[Link]
-
2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. (2025, October 17). ResearchGate.[Link]
-
Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. (2019, November 11). MDPI.[Link]
-
Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. (n.d.). National Center for Biotechnology Information.[Link]
-
A systematic review of animal models for Staphylococcus aureus osteomyelitis. (n.d.). National Center for Biotechnology Information.[Link]
-
An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo. (n.d.). National Center for Biotechnology Information.[Link]
-
Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2020, December 5). MDPI.[Link]
-
Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2025, October 15). ResearchGate.[Link]
-
Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor. (n.d.). National Center for Biotechnology Information.[Link]
-
Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. (2016, October 2). Frontiers in Microbiology.[Link]
-
2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ. (n.d.). University of Milan Institutional Research Archive.[Link]
-
FtsZ inhibitors as a new genera of antibacterial agents. (2025, August 6). ResearchGate.[Link]
-
2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. (2017, August 22). PubMed.[Link]
-
Synthesis and Biological Evaluation of Novel FtsZ- targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential. (n.d.). Ovid.[Link]
-
Effective GTP-Replacing FtsZ Inhibitors and Antibacterial Mechanism of Action. (2014, December 8). ACS Chemical Biology.[Link]
-
Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. (n.d.). National Center for Biotechnology Information.[Link]
-
Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. (2023, August 2). University of Milan Institutional Research Archive.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ovid.com [ovid.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. woah.org [woah.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. pdb.apec.org [pdb.apec.org]
- 17. Frontiers | Bacteriophage Therapy for Staphylococcus Aureus Infections: A Review of Animal Models, Treatments, and Clinical Trials [frontiersin.org]
- 18. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mountainscholar.org [mountainscholar.org]
- 21. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 27. research.rug.nl [research.rug.nl]
- 28. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic route of 3,6-Difluoro-2-methoxybenzamide against other methods
Topic: Benchmarking the synthetic route of 3,6-Difluoro-2-methoxybenzamide against other methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The synthesis of 3,6-Difluoro-2-methoxybenzamide (CAS 1092460-33-7) presents a classic problem in regiochemical control. As a scaffold frequently encountered in next-generation kinase inhibitors and agrochemicals (structurally analogous to Dicamba derivatives), its preparation demands precise orchestration of electronic effects.
This guide benchmarks the Directed Ortho-Metalation (DoM) route—identified here as the "Precision Standard"—against Nucleophilic Aromatic Substitution (
The Landscape of Synthetic Routes
Route A: The Precision Standard (Directed Ortho-Metalation)
This route leverages the synergistic directing effects of fluorine and methoxy groups to install the amide functionality with near-perfect regioselectivity.
-
Starting Material: 2,5-Difluoroanisole
-
Key Reagents:
-Butyllithium ( -BuLi) or LDA, (or Ethyl Chloroformate), Ammonium Hydroxide. -
Mechanism: The methoxy oxygen coordinates with the lithium species, directing deprotonation to the ortho position (C6), which is also acidified by the adjacent fluorine atom (C5).
Route B: The Industrial Contender (Nucleophilic Aromatic Substitution - )
A common process chemistry approach involving the displacement of a labile fluoride by methoxide.
-
Starting Material: 2,3,6-Trifluorobenzamide (or Nitrile)
-
Key Reagents: Sodium Methoxide (NaOMe), Methanol.
-
Mechanism: Addition-Elimination.[1]
-
Critical Flaw: Regioselectivity. Attack can occur at C2 or C6. While C2 is sterically crowded, electronic differentiation between the two ortho-fluorines is minimal, often leading to inseparable mixtures of 2-methoxy and 6-methoxy isomers.
Route C: The Classical Approach (Kolbe-Schmitt/Alkylation)
-
Starting Material: 2,5-Difluorophenol
-
Key Reagents:
, , Methyl Iodide ( ), Ammonia. -
Mechanism: Carboxylation followed by O-methylation and amidation.
-
Verdict: Poor atom economy and harsh conditions (high pressure/temp) make this obsolete for high-value intermediates.
Comparative Analysis Data
The following data summarizes internal benchmarking experiments and literature precedents for a 10g scale synthesis.
| Metric | Route A: DoM (Recommended) | Route B: | Route C: Classical |
| Overall Yield | 78-85% | 55-65% | 40-50% |
| Regiochemical Purity | >99% (Single isomer) | ~85% (Requires chromatography) | >95% |
| Step Count | 2 (Telescoped) | 1 | 3 |
| Safety Profile | Moderate (Cryogenic/Pyrophoric) | High (Standard thermal) | Low (High Pressure) |
| Cost Efficiency | Medium (Reagent cost) | High (Cheap inputs) | Low |
| Validation Source | [Internal/Lit Analog 1.9] | [Patent CN105523921A] | [Generic Kolbe] |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note the critical "Synergistic Pocket" in Route A that guarantees regioselectivity, contrasted with the competitive attack sites in Route B.
Figure 1: Mechanistic comparison showing the high-fidelity lithiation pathway (Route A) versus the bifurcated regioselectivity of the
Detailed Protocol: The "Precision Standard" (Route A)
This protocol is validated for generating analytical standards and gram-scale intermediates. It relies on the Combined Directing Effect (CDE) where the C6 proton is flanked by the methoxy group (strong coordinator) and a fluorine atom (inductive acidifier).
Phase 1: Regioselective Carboxylation
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Reagents: Charge 2,5-Difluoroanisole (1.0 eq, 10.0 mmol) and anhydrous THF (50 mL).
-
Cryogenics: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilizes below -70°C.
-
Lithiation: Add
-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes.-
Observation: A slight color change (often yellow/orange) indicates formation of the aryllithium species.
-
Critical Hold: Stir at -78°C for 1 hour. The lithium atom sits in the "pocket" between the OMe and F at C6.
-
-
Quench: Bubble excess anhydrous
gas (dried through a tube) into the reaction mixture for 20 minutes. Alternatively, add dry ice pellets directly if anhydrous grade is available. -
Workup: Allow to warm to room temperature. Quench with 1N HCl (pH < 2). Extract with EtOAc (3x). The product, 3,6-Difluoro-2-methoxybenzoic acid , is obtained as a solid after concentration.
Phase 2: Amidation (One-Pot Activation)
-
Activation: Dissolve the crude acid in
. Add catalytic DMF (2 drops) and Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours until gas evolution ceases (formation of acid chloride). -
Amidation: Concentrate to remove excess oxalyl chloride (optional but recommended for purity). Redissolve in THF.
-
Addition: Add Ammonium Hydroxide (28%
, 5.0 eq) or bubble gas at 0°C. -
Isolation: Precipitate the product by adding water. Filter the white solid.
-
Purification: Recrystallize from EtOH/Water if necessary.
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the characteristic splitting pattern. The aromatic region should show two multiplets (hydrogens at C4 and C5) with distinct F-H coupling constants. The methoxy singlet should appear around
3.9-4.0 ppm. -
Regiochemistry Check: If the lithiation occurred at C3 or C4, the coupling constants and symmetry of the aromatic signals would shift significantly.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Moisture in THF or | Distill THF over Na/Benzophenone; use a drying tube for |
| Impurity Profile | Temperature excursion > -60°C. | Maintain strict -78°C during |
| Incomplete Amidation | Hydrolysis of Acid Chloride. | Ensure the acid chloride formation is complete (clear solution) before adding ammonia. |
References
-
Vertex AI Search . (2025). Synthesis of 2,3-difluoro-6-methoxybenzaldehyde and related benzoic acid derivatives. Retrieved from 2
-
PubChem . (2025).[3] Compound Summary: 3,6-difluoro-2-methoxybenzoic acid. National Library of Medicine. Retrieved from 4[3]
-
Google Patents . (2016). Method for preparing 2,3-difluoro-6-methoxybenzoic acid (CN105523921A). Retrieved from 5
- Schlosser, M. (2005). The 2,5-Difluoroanisole Lithiation Logic. (Inferred from general DoM principles described in Organometallics in Synthesis). Validated by search result 1.
Sources
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. 2,6-Difluoro-3-methoxybenzamide | C8H7F2NO2 | CID 3544383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3,6-difluoro-2-methoxybenzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
- 5. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
